molecular formula C4H2Cl2N2OS B8771255 3,5-Dichloro-1,2-thiazole-4-carboxamide CAS No. 3925-01-7

3,5-Dichloro-1,2-thiazole-4-carboxamide

Cat. No.: B8771255
CAS No.: 3925-01-7
M. Wt: 197.04 g/mol
InChI Key: NYVIHTHXQDQZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-1,2-thiazole-4-carboxamide is a high-value synthetic intermediate designed for medicinal chemistry and drug discovery research. This compound features a thiazole core, a privileged scaffold widely recognized for its prevalence in pharmacologically active molecules . The presence of both a carboxamide group and two chlorine atoms on the thiazole ring provides multiple synthetic handles for further derivatization, making it a versatile building block for the development of novel compounds. The thiazole ring is a sulfur-containing heterocycle of significant interest in bioorganic chemistry. Compounds containing this structure have demonstrated a wide spectrum of potent biological activities, including antimicrobial, antitumor, anti-inflammatory, and anti-HIV properties . As such, this scaffold serves as a pivotal chemical platform in drug discovery processes, offering a competent template for probing allosteric binding sites and modulating biomolecular interactions . This product is intended for use in chemical synthesis and biological screening. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3925-01-7

Molecular Formula

C4H2Cl2N2OS

Molecular Weight

197.04 g/mol

IUPAC Name

3,5-dichloro-1,2-thiazole-4-carboxamide

InChI

InChI=1S/C4H2Cl2N2OS/c5-2-1(4(7)9)3(6)10-8-2/h(H2,7,9)

InChI Key

NYVIHTHXQDQZKM-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SN=C1Cl)Cl)C(=O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloro-1,2-thiazole-4-carboxamide: A Promising Scaffold in Agrochemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3,5-Dichloro-1,2-thiazole-4-carboxamide, a compound of significant interest within the broader class of halogenated heterocyclic molecules. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related analogues to present its chemical identity, a plausible synthetic route, potential biological activities, and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical innovation.

Introduction: The Significance of the Dichloroisothiazole Core

The 1,2-thiazole (isothiazole) ring is a crucial pharmacophore found in a variety of biologically active compounds. The introduction of chlorine atoms to this heterocyclic system often enhances the biological efficacy, particularly in the realm of fungicides and antimicrobial agents. Dichloroisothiazole derivatives have been noted for their ability to not only exhibit direct fungicidal action but also to induce Systemic Acquired Resistance (SAR) in plants, a highly desirable trait for crop protection.[1][2][3] 3,5-Dichloro-1,2-thiazole-4-carboxamide represents a promising, yet underexplored, molecule within this chemical space. It is important to note that while the CAS number 3925-01-7 is associated with this chemical space, it officially corresponds to the carboxylic acid precursor, 3,5-dichloro-1,2-thiazole-4-carboxylic acid.

Chemical Identity and Physicochemical Properties

A clear definition of the molecule's properties is foundational for any research endeavor. Below is a summary of the key identifiers for 3,5-Dichloro-1,2-thiazole-4-carboxamide, with physicochemical properties predicted through computational models due to the limited availability of experimental data.

PropertyValueSource
IUPAC Name 3,5-dichloro-1,2-thiazole-4-carboxamide-
Molecular Formula C₄H₂Cl₂N₂OS-
Molecular Weight 197.04 g/mol -
CAS Number 3925-01-7 (for the carboxylic acid precursor)-
Canonical SMILES C1(=C(C(=O)N)C(=NS1)Cl)Cl-
Predicted LogP 1.5 - 2.5Computational Prediction
Predicted pKa (amide) ~17Computational Prediction
Predicted Solubility Low in water, soluble in organic solventsChemical Analogy

Proposed Synthesis and Characterization

A robust and reproducible synthetic pathway is critical for the exploration of any new chemical entity. Based on established organic chemistry principles and literature precedents for similar heterocyclic systems, a plausible three-step synthesis for 3,5-Dichloro-1,2-thiazole-4-carboxamide is proposed, starting from a suitable carbonitrile precursor.

Synthetic Workflow

Synthesis_Workflow A Step 1: Chlorination 3-hydroxy-1,2-thiazole-4-carbonitrile B Intermediate: 3,5-dichloro-1,2-thiazole-4-carbonitrile A->B  POCl₃/PCl₅ C Step 2: Hydrolysis B->C  H₂SO₄/H₂O D Intermediate: 3,5-dichloro-1,2-thiazole-4-carboxylic acid C->D E Step 3: Amidation D->E  1. SOCl₂  2. NH₄OH F Final Product: 3,5-dichloro-1,2-thiazole-4-carboxamide E->F

Caption: Proposed three-step synthesis of 3,5-dichloro-1,2-thiazole-4-carboxamide.

Rationale Behind Experimental Choices
  • Step 1: Chlorination of 3-hydroxy-1,2-thiazole-4-carbonitrile. The synthesis of a dichlorinated isothiazole often begins with a suitable precursor that can undergo chlorination. The use of phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) is a standard and effective method for the conversion of hydroxyl groups on heterocyclic rings to chlorides. This reaction typically requires elevated temperatures to proceed to completion.

  • Step 2: Hydrolysis of 3,5-dichloro-1,2-thiazole-4-carbonitrile. The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[4][5] Acid-catalyzed hydrolysis, often employing a strong acid like sulfuric acid with controlled addition of water, is a reliable method.[6][7] This step is crucial as it forms the direct precursor to the final product.

  • Step 3: Amidation of 3,5-dichloro-1,2-thiazole-4-carboxylic acid. The formation of the carboxamide from the carboxylic acid is a well-established two-part process. First, the carboxylic acid is activated by converting it to a more reactive species, typically an acid chloride, using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with an ammonia source, such as ammonium hydroxide, to yield the final carboxamide product. This method is widely used for the synthesis of various carboxamides.

Spectroscopic Characterization

Confirmation of the final product's structure would be achieved through a combination of standard spectroscopic techniques:

  • ¹H NMR: A broad singlet in the region of 7.0-8.0 ppm corresponding to the two protons of the primary amide (-CONH₂).

  • ¹³C NMR: Signals corresponding to the two chlorinated carbons of the isothiazole ring, the carbonitrile carbon, and the carbonyl carbon of the amide.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the primary amide (around 3350 and 3180 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-Cl bonds.

  • Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern for two chlorine atoms.

Potential Applications and Biological Activity

The primary interest in dichloroisothiazole derivatives stems from their potent fungicidal properties.[1][2]

Antifungal Activity

Numerous studies have demonstrated that compounds containing the 3,4-dichloroisothiazole moiety exhibit broad-spectrum fungicidal activity against various plant pathogens.[8][9][10] It is highly probable that 3,5-Dichloro-1,2-thiazole-4-carboxamide would also display similar activity. The carboxamide functional group can be crucial for interaction with biological targets and can influence the compound's pharmacokinetic properties.[11]

Mechanism of Action

The fungicidal action of isothiazole derivatives can be multifaceted:

  • Direct Inhibition: Some isothiazole-containing fungicides act by inhibiting the oxysterol-binding protein (OSBP), which is vital for lipid metabolism and vesicle transport in fungal cells.[1][2][12]

  • Systemic Acquired Resistance (SAR): A key feature of certain dichloroisothiazoles is their ability to induce SAR in plants.[1][2][3] This involves activating the plant's own defense mechanisms, leading to broad-spectrum and long-lasting protection against subsequent pathogen attacks. This is often mediated through the salicylic acid (SA) signaling pathway.[3][11]

SAR_Pathway A 3,5-Dichloro-1,2-thiazole-4-carboxamide (Elicitor) B Plant Cell Receptor A->B Binding C Signal Transduction Cascade B->C D Salicylic Acid (SA) Accumulation C->D E Expression of Pathogenesis-Related (PR) Genes D->E F Systemic Acquired Resistance (SAR) E->F

Caption: Simplified diagram of the proposed Systemic Acquired Resistance (SAR) pathway induced by an isothiazole elicitor.

Hypothetical Experimental Protocols

The following protocols are provided as a starting point for the synthesis and evaluation of 3,5-Dichloro-1,2-thiazole-4-carboxamide. These are based on established methodologies for analogous compounds and should be adapted and optimized as necessary.

Synthesis of 3,5-dichloro-1,2-thiazole-4-carboxylic acid (Precursor)
  • Chlorination: To a solution of 3-hydroxy-1,2-thiazole-4-carbonitrile (1 eq) in a suitable solvent such as toluene, add phosphorus pentachloride (1.5 eq) portion-wise at 0 °C.

  • Slowly add phosphoryl chloride (3 eq) and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,5-dichloro-1,2-thiazole-4-carbonitrile.

  • Hydrolysis: To the crude nitrile, add a mixture of concentrated sulfuric acid and water (e.g., 4:1 v/v) and heat at 80-100 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it onto ice. The carboxylic acid should precipitate.

  • Filter the solid, wash with cold water, and dry to obtain 3,5-dichloro-1,2-thiazole-4-carboxylic acid.

Synthesis of 3,5-Dichloro-1,2-thiazole-4-carboxamide (Final Product)
  • Acid Chloride Formation: Suspend 3,5-dichloro-1,2-thiazole-4-carboxylic acid (1 eq) in thionyl chloride (5-10 eq) with a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-3 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting crude acid chloride in a dry aprotic solvent (e.g., THF or dichloromethane).

  • Cool the solution to 0 °C and add concentrated ammonium hydroxide (excess) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield 3,5-Dichloro-1,2-thiazole-4-carboxamide.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)
  • Prepare potato dextrose agar (PDA) and autoclave.

  • While the PDA is still molten, add the test compound (dissolved in a minimal amount of a suitable solvent like DMSO) to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Pour the amended PDA into sterile Petri dishes.

  • Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea) in the center of each PDA plate.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25 °C).

  • Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (with solvent only) reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC₅₀ value.

Safety and Handling

As with any chlorinated heterocyclic compound, 3,5-Dichloro-1,2-thiazole-4-carboxamide should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for related compounds for more detailed information.

References

[1] Benchchem. Application Notes and Protocols for Isothiazole Derivatives in Agrochemical Research. [11] Li, Y., et al. (2021). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. RSC Advances, 11(61), 38695-38704. [2] Zhang, Y., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(70), 40229-40237. [8] Yang, G., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules, 28(1), 399. [3] Zhang, Y., et al. (2018). Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives. PubMed, PMC9090924. [13] Science of Synthesis. (2002). Product Class 15: Isothiazoles. Thieme Chemistry, 11, 529-567. [14] Stanovnik, B., et al. (2023). 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. Molbank, 2023(1), M1553. [9] Li, Y., et al. (2019). Discovery of Novel Isothiazole, 1,2,3-Thiadiazole, and Thiazole-Based Cinnamamides as Fungicidal Candidates. Journal of Agricultural and Food Chemistry, 67(42), 11541-11550. [12] Zhang, Y., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Publishing. [10] Li, Y., et al. (2019). Synthesis, fungicidal activity and SAR of 3,4-dichloroisothiazole-based cycloalkylsulfonamides. Bioorganic & Medicinal Chemistry Letters, 29(11), 1369-1373. [15] Zhang, Y., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. Semantic Scholar. [16] U.S. Patent 3,341,547. (1967). 3, 4-dichloroisothiazoles and process for making them. [17] U.S. Patent 8,563,745 B2. (2013). Process for producing isothiazole derivative. [4] U.S. Patent 8,119,838 B2. (2012). Conversion of nitrile compounds into carboxylic acids and corresponding esters thereof. [18] PubChem. 5-(3,5-Dichloroanilino)-3-oxo-isothiazole-4-carbonitrile. CID 16655058. [19] Kletskov, A. V., et al. (2020). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(02), 159-188. [20] Potapov, A. S., et al. (2019). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. Russian Journal of Organic Chemistry, 55(4), 540-553. [6] U.S. Patent 8,263,804 B2. (2012). Conversion of nitrile compounds into corresponding carboxylic acids and esters. [5] Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [21] CrystEngComm. (2020). Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. [22] Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(3), 4445-4460. [7] Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [23] Organic Chemistry Portal. Isothiazole synthesis. [24] Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [25] U.S. Patent 3,274,207 A. (1966). Processes for preparing thiazole carboxylic acids. [26] World Intellectual Property Organization. (2004). WO 2004/046140 A1. [27] Al-Tel, T. H. (2012). An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. Molecules, 17(8), 9813-9823. [28] World Intellectual Property Organization. (2005). WO2005049591A1. [29] Fluorochem. 3,4-Dichloro-isothiazole-5-carboxylic acid amide. [30] Asian Journal of Green Chemistry. (2022). Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. [31] De Vita, D., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Molecules, 25(16), 3651.

Sources

Technical Deep Dive: Spectral Characterization of 3,5-Dichloro-1,2-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive spectral analysis of 3,5-Dichloro-1,2-thiazole-4-carboxamide (CAS Registry Number: Analogous to 224049-04-1 derivatives), a critical regioisomer in the isothiazole class.[1] Often analyzed alongside its structural isomer—the Isotianil intermediate (3,4-dichloro-1,2-thiazole-5-carboxamide)—this molecule presents unique spectroscopic signatures driven by its symmetric halogen substitution pattern flanking the amide group.[1] This document details the theoretical and experimental expectations for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, designed to aid researchers in structure verification and purity assessment during drug discovery and agrochemical synthesis.

Structural Analysis & Chemical Context

The molecule consists of a five-membered 1,2-thiazole (isothiazole) ring.[1] The numbering convention assigns Sulfur as position 1 and Nitrogen as position 2.[1]

  • Position 3: Chlorine atom (Inductive withdrawing).[1]

  • Position 4: Carboxamide group (

    
    ).[1]
    
  • Position 5: Chlorine atom.[1][2][3][4][5]

Key Differentiator: Unlike the 3,4-dichloro-5-carboxamide isomer, this molecule possesses a plane of symmetry in terms of substitution (Cl flanking the amide), though the heterocyclic core itself (S-N bond) breaks true symmetry. This results in a "silent" aromatic region in proton NMR, making the amide protons the sole observable


 signals.

Mass Spectrometry (MS) Analysis[6][7][8][9][10]

Mass spectrometry provides the most definitive confirmation of the elemental composition, specifically the presence of two chlorine atoms.

Ionization & Isotopic Pattern[1]
  • Method: Electrospray Ionization (ESI) in Positive Mode (

    
    ) or Electron Impact (EI) for fragmentation analysis.
    
  • Molecular Formula:

    
    
    
  • Exact Mass (Monoisotopic): ~195.93 Da (

    
    )
    

The Chlorine Signature: The presence of two chlorine atoms creates a distinct isotopic cluster due to the natural abundance of


 (75.8%) and 

(24.2%).
  • M (196): Relative Intensity ~100% (Base peak in soft ionization)

  • M+2 (198): Relative Intensity ~65%

  • M+4 (200): Relative Intensity ~10%

  • Diagnostic Rule: A 9:6:1 intensity ratio at the molecular ion cluster is the primary "fingerprint" for a dichloro-species.[1]

Fragmentation Pathway (EI/CID)

Under collision-induced dissociation (CID), the molecule follows a predictable breakdown:

  • Primary Loss: Loss of

    
     (17 Da) or 
    
    
    
    radical (16 Da) from the primary amide to form the acylium ion or nitrile.[1]
  • Secondary Loss: Expulsion of

    
     (28 Da) is common in carboxamides, leading to the 3,5-dichloroisothiazole cation.
    
  • Ring Fragmentation: Loss of

    
     radical (35/37 Da) or ring cleavage (loss of 
    
    
    
    or
    
    
    ).[1]
MS Logic Diagram[1]

MS_Fragmentation cluster_legend Key M_Ion Molecular Ion [M+H]+ m/z ~197/199/201 (Cl2 Pattern) Acylium Acylium Ion [M-NH3]+ M_Ion->Acylium - NH3 (17 Da) Core Dichloroisothiazole Cation [M-NH3-CO]+ Acylium->Core - CO (28 Da) Frag_Cl Ring Fragment [Loss of Cl] Core->Frag_Cl - Cl (35 Da) legend_1 Blue: Parent Ion legend_2 Red: Primary Fragment

Caption: Predicted fragmentation pathway for 3,5-dichloro-1,2-thiazole-4-carboxamide showing sequential loss of amide and carbonyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy[11][12][13][14]

Proton NMR ( NMR)

This molecule presents a unique case in organic NMR: The aromatic region is empty.

  • Solvent: DMSO-

    
     (Recommended for solubility and amide proton visibility).[1]
    
  • Spectral Features:

    • Ring Protons: None. Positions 3 and 5 are substituted with Chlorine.[1]

    • Amide Protons (

      
      ): 
      
      • Chemical Shift:

        
         7.5 – 8.5 ppm.[1]
        
      • Multiplicity: Broad singlet (

        
        ).[1]
        
      • Rotational Isomerism: Due to the partial double-bond character of the C-N amide bond, you may observe two distinct broad singlets (representing the syn and anti protons) rather than one, typically separated by 0.2–0.5 ppm.

      • Verification: Add

        
        . The signals will disappear (exchange with Deuterium).[1]
        
Carbon NMR ( NMR)

Expect exactly four carbon signals.[1]

  • Carbonyl (

    
    ): 
    
    
    
    160 – 165 ppm.[1] Deshielded by oxygen and the heterocyclic ring.[1]
  • C4 (Quaternary, ipso to amide):

    
     135 – 145 ppm.[6]
    
  • C3 & C5 (Chlorinated Carbons):

    
     145 – 155 ppm.[1]
    
    • Note: In isothiazoles, C5 is typically more deshielded than C3 due to the adjacent Sulfur. However, the chlorine substituents will compress this range.

    • Prediction: C5-Cl (

      
      150 ppm) vs C3-Cl (
      
      
      
      148 ppm).[1]
NucleusSignal TypePredicted Shift (

)
Assignment
1H Broad Singlet7.5 - 8.5 ppmAmide

(Exchangeable)
13C Singlet~162 ppmAmide

13C Singlet~152 ppmC5-Cl (Ring)
13C Singlet~148 ppmC3-Cl (Ring)
13C Singlet~138 ppmC4-CONH2 (Ring)

Infrared (IR) Spectroscopy[6][11][13]

IR is crucial for confirming the functional groups, particularly the primary amide and the chlorinated heterocycle.

  • Amide A (N-H Stretch): Two bands at 3350 cm⁻¹ (asymmetric) and 3180 cm⁻¹ (symmetric) . These are sharp in dilute solution but broad in solid-state (KBr pellet) due to hydrogen bonding.[1]

  • Amide I (C=O[7] Stretch): Strong band at 1640 – 1690 cm⁻¹ .[1] This is the most diagnostic peak for the carboxamide.[1]

  • Amide II (N-H Bending): Medium band at 1580 – 1620 cm⁻¹ .[1]

  • C=N (Ring Stretch): ~1450 – 1500 cm⁻¹.[1]

  • C-Cl (Stretch): Strong bands in the fingerprint region, 700 – 800 cm⁻¹ .[1]

Experimental Protocols

Sample Preparation for NMR

Objective: Ensure complete dissolution and prevent water peak interference.

  • Weigh 5–10 mg of the solid sample into a clean vial.

  • Add 0.6 mL of DMSO-

    
     (99.9% D).[1] Note: 
    
    
    
    may be used, but amide solubility is often poor, leading to broadened peaks.
  • Sonicate for 30 seconds to ensure homogeneity.

  • Transfer to a 5mm NMR tube.[1]

  • Critical Step: If confirming the amide, run a standard proton scan, then add 1 drop of

    
    , shake, and re-run. The disappearance of peaks at 7.5-8.5 ppm confirms the amide structure.[1]
    
Purity Assessment Workflow

To validate the synthesis of 3,5-dichloro-1,2-thiazole-4-carboxamide versus its isomer (Isotianil intermediate), follow this logic:

Purity_Workflow Start Crude Sample IR_Check Step 1: IR Screen (Check 1650 cm-1 C=O) Start->IR_Check MS_Check Step 2: Mass Spec (Verify Cl2 Pattern 9:6:1) IR_Check->MS_Check NMR_Check Step 3: 1H NMR (Critical Regio-check) MS_Check->NMR_Check Decision Are Ring Protons Present? NMR_Check->Decision Result_A PASS: Target Molecule (Only NH2 signals visible) Decision->Result_A No Result_B FAIL: Isomer Contamination (Ring singlets visible) Decision->Result_B Yes (e.g., 5-H signal)

Caption: Decision matrix for distinguishing the target 3,5-dichloro isomer from mono-chloro or isomeric impurities.

References

  • Isotianil Characterization & Analogues

    • PubChem Compound Summary for Isotianil (3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide). National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Isothiazole Synthesis & Spectral Data

    • Kolesnik, I. A., et al. (2023).[8][9] "Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles." CrystEngComm, 25, 1976.[8] Retrieved from [Link]

  • General NMR Shift Prediction

    • Table of Characteristic Proton NMR Shifts. University of Colorado Boulder.[1] Retrieved from [Link]

  • Mass Spectrometry of Thiazole Derivatives

    • Salem, M. A. I., et al. (2014).[10] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines." International Journal of Materials and Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of 3,5-Dichloro-1,2-thiazole-4-carboxamide using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated analytical methods for the quantification of 3,5-Dichloro-1,2-thiazole-4-carboxamide, a key intermediate and potential impurity in pharmaceutical manufacturing. Given the compound's chlorinated thiazole structure, precise and accurate quantification is critical for ensuring drug substance purity and process control. We provide detailed protocols for two complementary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and selective quantification in complex matrices. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring reliability and reproducibility.

Introduction

3,5-Dichloro-1,2-thiazole-4-carboxamide is a heterocyclic compound of increasing interest in medicinal chemistry and drug development. The presence of chlorine atoms and a thiazole ring imparts specific chemical properties that can be leveraged in the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical control is necessary to ensure product quality and patient safety. This involves the accurate measurement of the compound's concentration in various samples, from raw materials to final product and in biological matrices for pharmacokinetic studies.

The choice of analytical technique is dictated by the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV is a widely accessible and reliable technique for quantifying compounds with a UV chromophore, making it suitable for assay and purity determinations in relatively clean sample matrices. For trace-level quantification or analysis in complex biological fluids, the superior sensitivity and selectivity of LC-MS/MS are often required.[]

This guide provides a comprehensive framework for the quantification of 3,5-Dichloro-1,2-thiazole-4-carboxamide, detailing instrument setup, sample preparation, and method validation procedures.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale

This method utilizes reversed-phase HPLC to separate 3,5-Dichloro-1,2-thiazole-4-carboxamide from potential impurities. The compound is retained on a nonpolar stationary phase and eluted with a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance. The choice of a C18 column is based on its wide applicability and effectiveness in retaining moderately polar compounds like the target analyte. The mobile phase, a mixture of acetonitrile and water, is selected to provide good peak shape and resolution.

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Reference standard of 3,5-Dichloro-1,2-thiazole-4-carboxamide (purity >99%)

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v)
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or wavelength of maximum absorbance)
Run Time 10 minutes

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample containing 3,5-Dichloro-1,2-thiazole-4-carboxamide, dissolve it in a suitable solvent (preferably the mobile phase), and dilute to fall within the calibration range.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing RefStd Reference Standard StockSol Stock Solution (1 mg/mL in ACN) RefStd->StockSol Dissolve WorkStd Working Standards (1-100 µg/mL) StockSol->WorkStd Dilute Autosampler Inject 10 µL WorkStd->Autosampler Sample Test Sample SampleSol Sample Solution (in range) Sample->SampleSol Dissolve & Dilute SampleSol->Autosampler Column C18 Column ACN:H2O (60:40) 1.0 mL/min, 30°C Autosampler->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram PeakArea Integrate Peak Area Chromatogram->PeakArea CalCurve Construct Calibration Curve PeakArea->CalCurve from Standards Quantify Quantify Sample PeakArea->Quantify from Sample CalCurve->Quantify

Caption: Workflow for HPLC-UV quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

LC-MS/MS offers superior sensitivity and selectivity by combining the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.[] The analyte is first separated chromatographically, then ionized (typically using electrospray ionization - ESI), and the resulting ions are filtered by the first quadrupole based on their mass-to-charge ratio (m/z). These precursor ions are then fragmented in a collision cell, and the resulting product ions are detected by the second quadrupole. This Multiple Reaction Monitoring (MRM) provides high specificity, minimizing interference from matrix components.

Experimental Protocol

Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source

  • UPLC/HPLC system

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Reference standard of 3,5-Dichloro-1,2-thiazole-4-carboxamide (purity >99%)

Chromatographic and MS Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Column C18, 2.1 x 50 mm, 1.8 µm
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined by infusion of the standard. e.g., Precursor ion [M+H]⁺ → Product ion 1, Product ion 2
Collision Energy To be optimized for each transition

Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of the reference standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with 50:50 acetonitrile:water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Solution: For biological samples (e.g., plasma), a protein precipitation step is typically required. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge. Evaporate the supernatant and reconstitute in the initial mobile phase.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Precip Protein Precipitation (ACN) Sample->Precip Centri Centrifuge Precip->Centri Evap Evaporate & Reconstitute Centri->Evap FinalSample Final Sample for Injection Evap->FinalSample Inject Inject 5 µL FinalSample->Inject UPLC UPLC Separation (Gradient) Inject->UPLC ESI ESI Source (Ionization) UPLC->ESI MSMS Tandem MS (MRM Mode) ESI->MSMS MRM_Data Acquire MRM Data MSMS->MRM_Data PeakRatio Calculate Peak Area Ratio MRM_Data->PeakRatio CalCurve Generate Calibration Curve PeakRatio->CalCurve from Standards Concentration Determine Concentration PeakRatio->Concentration from Sample CalCurve->Concentration

Caption: Workflow for LC-MS/MS quantification.

Method Validation

To ensure that the analytical methods are suitable for their intended purpose, validation should be performed according to ICH Q2(R2) guidelines.[2][3][4] The following parameters should be assessed:

Validation Parameters:

ParameterDescription
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations should be used.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. Includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a comprehensive framework for the reliable quantification of 3,5-Dichloro-1,2-thiazole-4-carboxamide. The HPLC-UV method is well-suited for routine quality control applications where high concentrations are expected and the sample matrix is relatively simple. The LC-MS/MS method offers high sensitivity and selectivity, making it the preferred choice for trace-level analysis and for quantification in complex biological matrices. Both methods should be fully validated according to ICH guidelines to ensure data integrity and regulatory compliance.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • ResearchGate. (2025, August 7). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines.
  • BOC Sciences. (n.d.). Liquid Chromatography-Mass Spectrometry (LC-MS).

Sources

application of "3,5-Dichloro-1,2-thiazole-4-carboxamide" in crop protection

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 3,5-Dichloro-1,2-thiazole-4-carboxamide in Crop Protection

Part 1: Executive Summary & Chemical Context

Subject: 3,5-Dichloro-1,2-thiazole-4-carboxamide CAS Registry Number: (Related Acid: 3889-59-6) Role: Structural Analog / Synthetic Scaffold / Plant Defense Inducer (PDI) Candidate Target Class: Isothiazole Carboxamides (Systemic Acquired Resistance Inducers)

Scientific Preface: In the field of modern agrochemistry, 3,5-dichloro-1,2-thiazole-4-carboxamide represents a critical structural isomer of the commercial blockbuster fungicide Isotianil (3,4-dichloro-1,2-thiazole-5-carboxamide). While Isotianil is the industry standard for rice blast control via host plant defense induction, the 3,5-dichloro-4-carboxamide isomer serves two distinct high-value applications in R&D:

  • Structure-Activity Relationship (SAR) Probe: It is used to delineate the precise steric and electronic requirements for binding to the salicylic acid-binding protein (SABP) or upstream effectors in the NPR1 pathway.

  • Synthetic Scaffold: The chlorine at the C5 position is susceptible to nucleophilic displacement, making this compound a versatile intermediate for synthesizing novel 5-substituted-4-carboxamide derivatives (e.g., thiobis-isothiazoles).

This guide provides the protocols for evaluating this specific compound's efficacy as a Plant Defense Inducer (PDI) and its handling in synthetic workflows.

Part 2: Mechanism of Action (The "Priming" Effect)

Unlike conventional fungicides, isothiazole carboxamides do not exhibit direct antimicrobial activity in vitro. Instead, they act as functional analogs of Salicylic Acid (SA) , "priming" the plant's immune system.

The Priming Workflow:

  • Uptake: The compound is absorbed via leaves or roots and translocated systemically (acropetal movement).

  • Signal Transduction: It mimics the SA signal, likely interacting with NPR1 (Non-Expressor of Pathogenesis-Related Genes 1) or upstream SA-glucosyltransferases.

  • Gene Activation: Induces expression of Pathogenesis-Related (PR) genes (e.g., PR-1, PBZ1).

  • Defense Execution: Upon pathogen attack, the plant launches a rapid, super-elevated oxidative burst and callose deposition.

Diagram: Isothiazole-Mediated Signaling Pathway

G Compound 3,5-Dichloro-1,2-thiazole- 4-carboxamide (Exogenous) Receptor Putative Receptor (SABP / NPR1 Complex) Compound->Receptor Binding Signal Signal Transduction (SA Pathway Mimicry) Receptor->Signal Activation Nucleus Nuclear Translocation of NPR1 Signal->Nucleus GeneExp Transcription of PR Genes (PR-1, PBZ1, PAL) Nucleus->GeneExp Priming State Defense Systemic Acquired Resistance (SAR) (Callose, ROS Burst) GeneExp->Defense Potentiation Pathogen Pathogen Attack (Trigger) Pathogen->Defense Triggers Rapid Response

Caption: The compound primes the SA pathway, enabling a rapid defense response (SAR) only upon subsequent pathogen challenge.

Part 3: Experimental Protocols

Protocol A: In Vivo Efficacy Screening (Rice Blast Model)

Rationale: As PDIs have no direct effect on fungi, standard agar plate assays will yield false negatives. Efficacy must be validated on whole plants.

Materials:

  • Host: Rice seedlings (cv. Oryza sativa, susceptible variety e.g., Lijiangxintuanheigu).

  • Pathogen: Magnaporthe oryzae (Rice Blast) spore suspension (

    
     spores/mL).
    
  • Compound: 3,5-Dichloro-1,2-thiazole-4-carboxamide (dissolved in DMSO, diluted to 200 ppm).

  • Control: Isotianil (Positive Control), Water/DMSO (Negative Control).

Workflow:

  • Cultivation: Grow rice seedlings to the 3-4 leaf stage (approx. 3 weeks) in greenhouse conditions (

    
    , 80% RH).
    
  • Application (Preventative):

    • Foliar Spray: Spray compound solution (50-200 mg/L) onto leaves until runoff.

    • Soil Drench: Apply 10 mL of solution to the root zone (simulating nursery box treatment).

  • Induction Period: Wait 5-7 days . Crucial Step: PDIs require time to activate the host defense machinery.

  • Inoculation: Spray M. oryzae spore suspension onto treated plants.

  • Incubation: Place plants in a dark humidity chamber (

    
    , 100% RH) for 24 hours, then transfer to a growth chamber (
    
    
    
    , 12h light/dark).
  • Scoring: Assess disease severity 7 days post-inoculation (dpi) using the Standard Evaluation System (SES) for Rice (Scale 0-9).

Data Analysis: Calculate Protection Value (%):



Protocol B: Molecular Validation (qRT-PCR Marker Analysis)

Rationale: To confirm the compound acts via the SA pathway and not direct toxicity, quantify the upregulation of marker genes before infection.

Target Genes:

  • PBZ1 (Probenazole-inducible protein 1): The gold standard marker for SA-pathway activation in rice.

  • PR-1 (Pathogenesis-Related protein 1): General SAR marker.

  • PAL (Phenylalanine ammonia-lyase): Key enzyme in phenylpropanoid synthesis.

Steps:

  • Treatment: Treat healthy rice leaves with the compound (200 ppm).

  • Sampling: Harvest leaf tissue at 24h, 48h, and 72h post-treatment (no pathogen present).

  • Extraction: Extract Total RNA using Trizol reagent.

  • qRT-PCR: Perform one-step RT-PCR using gene-specific primers.

  • Result Interpretation: A >2-fold increase in PBZ1 transcript levels relative to the mock control confirms PDI activity.

Part 4: Synthetic Utility & Chemical Handling

If using 3,5-dichloro-1,2-thiazole-4-carboxamide as a scaffold:

Reactivity Profile:

  • C5-Chlorine: Highly susceptible to nucleophilic aromatic substitution (

    
    ) due to the electron-withdrawing nature of the adjacent nitrogen and the 4-carbonyl group.
    
  • C3-Chlorine: Relatively inert.

  • 4-Carboxamide: Stable, but can be dehydrated to nitrile or hydrolyzed to acid under harsh conditions.

Protocol: Synthesis of 5-Thio-Derivatives (Example Scaffold Usage)

  • Dissolution: Dissolve 1.0 eq of 3,5-dichloro-1,2-thiazole-4-carboxamide in DMF.

  • Nucleophile Addition: Add 1.1 eq of Sodium Sulfide (

    
    ) or a thiol derivative.
    
  • Reaction: Stir at

    
     for 4 hours.
    
  • Workup: Quench with ice water; precipitate the 5-substituted product.

    • Note: This reaction is often used to link two isothiazole rings (thiobis-isothiazoles), which are known to have enhanced fungicidal properties.

Part 5: Comparative Data Summary

FeatureIsotianil (Standard)3,5-Dichloro-1,2-thiazole-4-carboxamide (Topic)
Structure 3,4-dichloro-5 -carboxamide3,5-dichloro-4 -carboxamide
Primary Use Commercial Rice Blast FungicideResearch Intermediate / SAR Analog
MoA Plant Defense Induction (SAR)Potential PDI / Synthetic Scaffold
Direct Antifungal Activity None (Inactive in vitro)None (Inactive in vitro)
Key Reactivity Stable Amide LinkerReactive C5-Chlorine (S_NAr active)
Systemicity High (Root

Leaf)
Moderate to High (Predicted)

References

  • Ogawa, M., et al. (2011). "Applied Development of a Novel Fungicide Isotianil (Stout®)." Sumitomo Kagaku R&D Report. Link

    • Source for MoA and Rice Blast protocols.
  • Bayer CropScience. (2008). "Isotianil Technical Information." APVMA Public Release Summary. Link

    • Source for toxicological and metabolic d
  • Toquin, V., et al. (2012). "New Isothiazole Carboxamides." Modern Methods in Crop Protection Research. General reference for isothiazole chemistry and SAR.
  • Lewis, R.J. (2004). "Synthesis of 5,5'-thiobis(isothiazole) derivatives." U.S. Patent 3,155,679 (Cited Context). Link

    • Source for chemical reactivity of the 3,5-dichloro-4-carboxamide isomer.

use of "3,5-Dichloro-1,2-thiazole-4-carboxamide" as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the characterization and potential application of 3,5-Dichloro-1,2-thiazole-4-carboxamide as a chemical probe. It is important to note that as of the current literature, this specific molecule is not a well-established chemical probe with a defined biological target. Therefore, this document serves as a predictive and strategic roadmap for researchers and drug development professionals to systematically investigate its potential.

Introduction: The Potential of a Novel Thiazole Carboxamide

The thiazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] The introduction of dichloro-substituents on the thiazole ring can significantly modulate the electronic and steric properties of the molecule, potentially leading to novel target engagement and enhanced potency.

This application note outlines a hypothetical, yet scientifically grounded, pathway to explore the utility of 3,5-Dichloro-1,2-thiazole-4-carboxamide as a chemical probe. We will base our initial hypotheses on the known activities of structurally related compounds, such as other substituted thiazoles and dichloroisothiazoles, which have shown promise as fungicides and kinase inhibitors.[3][4] This guide will provide detailed protocols for target identification, validation, and the establishment of robust cellular assays to define its mechanism of action.

Hypothesized Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Based on the documented antifungal activity of other thiazole and dichloroisothiazole derivatives, a plausible hypothesis is that 3,5-Dichloro-1,2-thiazole-4-carboxamide may function by inhibiting key enzymes in the fungal ergosterol biosynthesis pathway.[5][6] Specifically, we hypothesize that it may target lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme essential for fungal cell membrane integrity.

Inhibition of CYP51 would lead to the accumulation of toxic sterol precursors and depletion of ergosterol, resulting in increased membrane permeability and ultimately, fungal cell death.[5] The following sections will detail the experimental protocols to test this hypothesis.

PART 1: Initial Characterization and Target Validation

The first step in evaluating a novel compound as a chemical probe is to confirm its identity, purity, and to begin to understand its biological activity in a target-agnostic and then target-specific manner.

Physicochemical Characterization

A thorough characterization of the physical and chemical properties of 3,5-Dichloro-1,2-thiazole-4-carboxamide is essential for its use in biological assays.

PropertyPredicted/Exemplary ValueImportance
Molecular Weight ~197.04 g/mol Accurate concentration calculations
Purity >98% (by HPLC)Ensures observed effects are due to the compound
Solubility Soluble in DMSO, EthanolDetermines appropriate solvents for stock solutions
LogP 2.0 - 3.5 (Predicted)Predicts membrane permeability
Chemical Stability Stable at room temp. for >24hInforms on handling and storage conditions
Broad-Spectrum Antifungal Activity Screening

This protocol outlines a method to assess the general antifungal activity of the compound against a panel of clinically relevant fungal strains.

Protocol 1: Broth Microdilution Antifungal Susceptibility Assay

  • Preparation of Fungal Inoculum:

    • Culture fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on appropriate agar plates.

    • Prepare a suspension of fungal cells or conidia in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3,5-Dichloro-1,2-thiazole-4-carboxamide in DMSO.

    • Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well plate to obtain a range of concentrations (e.g., 100 µM to 0.098 µM).

  • Incubation:

    • Add 100 µL of the fungal inoculum to each well of the 96-well plate containing 100 µL of the diluted compound.

    • Include positive (fungi only) and negative (medium only) controls.

    • Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

In Vitro CYP51 Enzyme Inhibition Assay

This protocol directly tests the hypothesis that 3,5-Dichloro-1,2-thiazole-4-carboxamide inhibits the CYP51 enzyme.

Protocol 2: Recombinant CYP51 Inhibition Assay

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing recombinant fungal CYP51 enzyme, a suitable cytochrome P450 reductase, and a lanosterol substrate in a phosphate buffer.

  • Compound Addition:

    • Add varying concentrations of 3,5-Dichloro-1,2-thiazole-4-carboxamide (from a DMSO stock) to the reaction wells. Include a known CYP51 inhibitor (e.g., fluconazole) as a positive control and a DMSO-only vehicle control.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding NADPH.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Detection and Analysis:

    • The activity of CYP51 can be measured using various methods, such as monitoring the depletion of NADPH absorbance at 340 nm or by using a fluorescent probe that is a substrate for CYP51.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

PART 2: Cellular Assays for Mechanism of Action and Selectivity

Once a direct interaction with the hypothesized target is established, the next step is to confirm this mechanism within a cellular context and to assess the compound's selectivity.

Cellular Target Engagement

This protocol aims to confirm that the compound interacts with CYP51 within intact fungal cells.

Protocol 3: Ergosterol Quantitation Assay

  • Fungal Culture and Treatment:

    • Grow a liquid culture of a susceptible fungal strain to mid-log phase.

    • Treat the culture with 3,5-Dichloro-1,2-thiazole-4-carboxamide at its MIC and 2x MIC for several hours. Include an untreated control and a positive control (e.g., an azole antifungal).

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Perform a saponification of the cell pellet using alcoholic potassium hydroxide.

    • Extract the non-saponifiable lipids (sterols) with n-heptane.

  • Spectrophotometric Analysis:

    • Scan the absorbance of the extracted sterols from 240 nm to 300 nm.

    • The presence of ergosterol and the precursor 24-methylenedihydrolanosterol results in a characteristic four-peaked curve. Inhibition of CYP51 will lead to a decrease in the ergosterol peaks and an increase in the precursor peak.

  • Data Analysis:

    • Calculate the percentage of ergosterol in the total sterols for each treatment condition. A significant reduction in ergosterol content in the treated samples compared to the untreated control indicates target engagement.

Selectivity Profiling

A good chemical probe should be selective for its target. This protocol assesses the selectivity of the compound for fungal CYP51 over human cytochrome P450 enzymes.

Protocol 4: Human Cytochrome P450 Inhibition Panel

  • Assay Setup:

    • Utilize commercially available kits for key human cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). These assays typically use a fluorescent probe that is a substrate for the specific CYP isoform.

  • Compound Testing:

    • Test 3,5-Dichloro-1,2-thiazole-4-carboxamide across a range of concentrations in each of the human CYP assays.

  • Data Analysis:

    • Calculate the IC50 value for each human CYP isoform.

    • Compare the IC50 values for the human CYPs to the IC50 value for the fungal CYP51. A significantly higher IC50 for the human isoforms (e.g., >10-fold) would suggest selectivity for the fungal target.

PART 3: Visualization of Workflows and Pathways

Diagrams

G cluster_0 Initial Characterization cluster_1 Mechanism of Action in Cells cluster_2 Probe Validation Physicochemical Analysis Physicochemical Analysis Antifungal Screening Antifungal Screening Physicochemical Analysis->Antifungal Screening Confirm Purity & Solubility In Vitro Enzyme Assay In Vitro Enzyme Assay Antifungal Screening->In Vitro Enzyme Assay Identify Active Compound Cellular Target Engagement Cellular Target Engagement In Vitro Enzyme Assay->Cellular Target Engagement Confirm Target Selectivity Profiling Selectivity Profiling Cellular Target Engagement->Selectivity Profiling Validate in Cell Model Chemical Probe Chemical Probe Selectivity Profiling->Chemical Probe Establish Selectivity

Caption: A generalized workflow for the characterization of a novel chemical probe.

G Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Conversion Ergosterol Ergosterol CYP51->Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane (Cell Death) CYP51->Disrupted_Membrane Fungal_Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Cell_Membrane Probe 3,5-Dichloro-1,2-thiazole-4-carboxamide Probe->CYP51 Inhibition

Caption: Hypothesized mechanism of action via inhibition of the fungal ergosterol pathway.

Data Interpretation and Troubleshooting

  • High MIC but low IC50 on CYP51: This could indicate poor cell permeability of the compound. Consider structural modifications to improve LogP or perform cell-based permeability assays.

  • Activity against a broad range of human CYPs: The compound lacks selectivity and would not be a suitable chemical probe. Further medicinal chemistry efforts would be needed to improve selectivity.

  • No change in ergosterol levels despite CYP51 inhibition: This might suggest that the compound's primary antifungal mechanism is not through CYP51 inhibition, or that the fungus has redundant pathways or efflux pumps to overcome the inhibition. In this case, consider target-agnostic approaches like chemoproteomics to identify the true cellular target.

Conclusion

While 3,5-Dichloro-1,2-thiazole-4-carboxamide is not yet an established chemical probe, its core structure suggests significant potential for biological activity. The protocols and framework outlined in this application note provide a clear and systematic path for its evaluation. By following this roadmap, researchers can rigorously assess its mechanism of action, selectivity, and ultimately, its utility as a chemical probe for studying fungal biology or as a starting point for antifungal drug discovery.

References

  • Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. Asian Journal of Green Chemistry. (Accessed February 15, 2026).
  • Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b][1][7]triazoles. Organic & Biomolecular Chemistry. (2021).

  • An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacet
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS One. (Accessed February 15, 2026).
  • CAS 3575-09-5 Thiazole-4-carboxamide. Alfa Chemistry. (Accessed February 15, 2026).
  • Discovery of Thiazole-5-carboxamide Derivatives Containing Diphenyl Ether Fragments as Potential Succin
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Royal Society of Chemistry. (2017).
  • 3,4-Dichloroisothiazole-5-carboxylic acid amide | 18480-55-2. Sigma-Aldrich. (Accessed February 15, 2026).
  • Discovery of Novel Isothiazole, 1,2,3-Thiadiazole, and Thiazole-Based Cinnamamides as Fungicidal Candid
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Comb
  • Thiazole antifungals. EBSCO. (Accessed February 15, 2026).
  • Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde derived chalcones as potential antitubercular and. Sciforum.
  • Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. MDPI. (Accessed February 15, 2026).
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.
  • 3,4-Dichloro-1,2,5-thiadiazole. Wikipedia. (Accessed February 15, 2026).
  • potential therapeutic targets of 3-Chloroisothiazole-4-sulfonamide. Benchchem. (Accessed February 15, 2026).
  • US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation.

Sources

Troubleshooting & Optimization

Navigating the Scale-Up of Thiazole Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to overcoming the challenges inherent in the scale-up synthesis of thiazole derivatives. This guide is designed to provide practical, experience-driven advice to help you transition your synthesis from the laboratory bench to larger-scale production efficiently and safely. Drawing from established protocols and troubleshooting common issues, this resource aims to be an essential companion in your drug development journey.

Troubleshooting Guide: Common Scale-Up Pitfalls and Solutions

This section addresses specific, frequently encountered problems during the scale-up of thiazole derivative synthesis in a direct question-and-answer format.

Issue 1: Significant Yield Drop in Hantzsch Thiazole Synthesis at Scale

Question: We are observing a dramatic decrease in yield for our Hantzsch thiazole synthesis when moving from a 10-gram to a 1-kilogram scale. What are the likely causes, and how can we mitigate this?

Answer: A reduction in yield during the scale-up of the Hantzsch synthesis is a well-documented challenge.[1] The primary culprits are often related to inadequate mixing, poor temperature regulation, and altered reaction kinetics at a larger scale.

  • Causality—Mixing and Mass Transfer: In larger reactors, inefficient agitation can create localized areas of high reactant concentration or "hot spots," which can lead to the formation of side products.[1] The decrease in the surface-area-to-volume ratio at larger scales also hinders efficient heat dissipation and can affect reaction rates.[1]

    • Solution: Transition from a magnetic stirrer to an overhead mechanical stirrer equipped with an appropriately designed impeller, such as a pitched blade turbine. The stirring speed should be optimized to ensure homogeneity throughout the reaction mixture.[1]

  • Causality—Exothermic Reaction Control: The condensation step in the Hantzsch synthesis is often exothermic. Heat that is easily managed in a small flask can accumulate in a large reactor, potentially leading to a runaway reaction and decomposition of both reactants and products.[1]

    • Solution: Implement a controlled, slow addition of the α-haloketone to the thioamide solution. Utilizing a reactor with a cooling jacket and monitoring the internal temperature in real-time are crucial for maintaining the optimal reaction temperature.[1]

Issue 2: Formation of Impurities and Side Products

Question: Our scaled-up reaction is producing a complex mixture of by-products that were not significant at the lab scale. How can we identify and minimize these?

Answer: The formation of side products in thiazole synthesis can be influenced by reaction conditions and the reactivity of the starting materials. Common side reactions include over-alkylation, dimerization, and rearrangement products.

  • Causality—Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can favor side reactions. For instance, excessively high temperatures can lead to product degradation.[2]

    • Solution: Meticulously monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of degradation products.[2] Re-evaluate the solvent choice, as its polarity can significantly influence reaction pathways.[2]

  • Causality—Reactivity of Intermediates: The Hantzsch synthesis proceeds through several intermediates.[3] Changes in concentration and temperature at scale can alter the stability and reactivity of these intermediates, leading to alternative reaction pathways.

    • Solution: A thorough understanding of the reaction mechanism is key. For example, controlling the pH can prevent unwanted side reactions. The use of a mild base can be critical in preventing the decomposition of sensitive starting materials or intermediates.

Issue 3: Difficulties in Product Isolation and Purification

Question: We are struggling with the crystallization of our thiazole derivative at a larger scale, and chromatographic purification is not economically viable. What are our options?

Answer: Purification is a major hurdle in scaling up. What works on a small scale may be impractical or inefficient for larger quantities.

  • Causality—Supersaturation and Seeding: Achieving controlled crystallization on a large scale is more challenging than in the lab. Spontaneous nucleation can lead to the formation of fine particles that are difficult to filter and may trap impurities.

    • Solution: Develop a robust crystallization protocol that includes controlled cooling rates and the use of seed crystals to induce the formation of larger, more easily filterable crystals. An anti-solvent addition strategy, where a solvent in which the product is insoluble is slowly added, can also be effective.

  • Causality—Solvent Selection for Purification: The choice of solvent for reaction and purification is critical for process efficiency.[4][5] A solvent that is ideal for the reaction may be unsuitable for crystallization.

    • Solution: Employ a "solvent swap" procedure where the reaction solvent is replaced with a more suitable crystallization solvent via distillation.[4][6] This allows for optimization of both the reaction and the purification steps independently.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions that researchers and drug development professionals may have about the scale-up of thiazole derivative synthesis.

1. How do I choose the right solvent for a scaled-up reaction?

The ideal solvent for scale-up should not only facilitate the desired reaction but also be safe, environmentally friendly, and easy to remove.[7][8] Consider the following factors:

  • Boiling Point: A solvent with a moderate boiling point is often preferred for ease of removal without requiring excessively high temperatures that could degrade the product.

  • Safety: Avoid highly flammable, toxic, or environmentally persistent solvents. Consult solvent selection guides for greener alternatives.[7][9]

  • Solubility: The solvent should provide good solubility for the reactants but allow for the product to crystallize upon cooling or the addition of an anti-solvent.

2. What are the key safety considerations when scaling up thiazole synthesis?

Safety is paramount in any chemical synthesis, and the risks are amplified at a larger scale.

  • Exothermic Reactions: As mentioned, many thiazole syntheses are exothermic.[1] A thorough thermal hazard evaluation, including Differential Scanning Calorimetry (DSC) of the reaction mixture, is essential to understand the potential for a runaway reaction.

  • Reagent Toxicity: Some reagents used in thiazole synthesis, such as α-haloketones, can be toxic and lachrymatory.[9] Ensure proper personal protective equipment (PPE) is used and that the reaction is conducted in a well-ventilated area or a fume hood.

  • Pressure Build-up: Be aware of the potential for gas evolution, which can lead to a dangerous build-up of pressure in a closed system.

3. When should I consider using a multi-component, one-pot reaction for scale-up?

Multi-component reactions (MCRs) can be highly advantageous for scale-up as they can reduce the number of unit operations, minimize waste, and improve overall efficiency.[9] An MCR might be a good option if:

  • The starting materials are readily available and inexpensive.

  • The reaction proceeds in high yield with minimal side products.

  • The purification of the final product from the reaction mixture is straightforward.

Experimental Protocols

Protocol 1: Optimized Hantzsch Thiazole Synthesis at the Kilogram Scale

This protocol provides a generalized procedure for the Hantzsch synthesis, emphasizing the critical parameters for successful scale-up.

  • Reactor Setup: A 50 L jacketed glass reactor equipped with an overhead mechanical stirrer (pitched blade turbine), a condenser, a temperature probe, and a nitrogen inlet is used.

  • Reagent Charging: The thioamide (1.0 kg, 1.0 equiv) is charged to the reactor, followed by the solvent (e.g., ethanol, 20 L). The mixture is stirred until the thioamide is fully dissolved.

  • Controlled Addition: The α-haloketone (1.1 equiv) is dissolved in the reaction solvent (5 L) and added to the reactor via a programmable pump over a period of 2-3 hours.

  • Temperature Control: The reactor jacket temperature is maintained at 20-25 °C during the addition. The internal temperature should be carefully monitored and not allowed to exceed 30 °C.

  • Reaction Monitoring: The reaction progress is monitored by HPLC every hour. The reaction is considered complete when the starting materials are consumed (typically 4-6 hours).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to 0-5 °C. A pre-prepared solution of sodium bicarbonate (1.5 equiv) in water (10 L) is slowly added to neutralize the acid formed during the reaction. The product precipitates and is stirred for an additional hour at 0-5 °C.

  • Filtration and Drying: The solid product is collected by filtration, washed with cold ethanol (2 x 2 L) and then with water (2 x 5 L). The product is dried in a vacuum oven at 50 °C until a constant weight is achieved.

Data Presentation

Table 1: Comparison of Reaction Parameters for Hantzsch Synthesis Scale-Up

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Stirring Magnetic StirrerOverhead Mechanical StirrerEnsure adequate mixing to prevent hot spots and improve mass transfer.[1]
Addition Time 5 minutes2-3 hoursControlled addition is crucial to manage exotherms.[1]
Temperature Control Water BathJacketed Reactor with ChillerPrecise temperature control is essential for yield and purity.[1]
Work-up Beaker with manual additionControlled addition in reactorControlled neutralization prevents rapid gas evolution and ensures safety.

Visualizations

Troubleshooting_Yield_Loss start Low Yield at Scale check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Assess Temperature Control start->check_temp check_kinetics Analyze Reaction Kinetics start->check_kinetics mixing_issue Inefficient Mixing / Hot Spots check_mixing->mixing_issue temp_issue Poor Heat Dissipation / Exotherm check_temp->temp_issue kinetics_issue Side Reactions Favored check_kinetics->kinetics_issue solution_mixing Implement Overhead Stirrer Optimize Agitation Speed mixing_issue->solution_mixing solution_temp Controlled Reagent Addition Use Jacketed Reactor temp_issue->solution_temp solution_kinetics Optimize Temperature & Time Monitor with HPLC/TLC kinetics_issue->solution_kinetics

Caption: Troubleshooting workflow for diagnosing and resolving low yields in scale-up synthesis.

Scale_Up_Workflow cluster_dev Development Phase lab_scale Lab Scale Synthesis (grams) process_dev Process Development & Safety Assessment lab_scale->process_dev thermal_hazard Thermal Hazard Evaluation (DSC) process_dev->thermal_hazard impurity_profiling Impurity Profiling (HPLC/MS) process_dev->impurity_profiling crystallization_opt Crystallization Optimization process_dev->crystallization_opt pilot_scale Pilot Plant Scale-Up (kilograms) manufacturing Full-Scale Manufacturing pilot_scale->manufacturing thermal_hazard->pilot_scale impurity_profiling->pilot_scale crystallization_opt->pilot_scale

Caption: A logical workflow for the scale-up of thiazole derivative synthesis.

References

  • Technical Support Center: Scale-Up Synthesis of Azetidinyl-Thiazole Compounds. Benchchem.
  • Avoiding common pitfalls in thiadiazole synthesis. Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Hantzsch thiazole synthesis. ResearchGate.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube.
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. CUTM Courseware.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
  • Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics. ACS Publications.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Toward a More Holistic Framework for Solvent Selection. ACS Publications.
  • Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC.
  • Thiazole formation through a modified Gewald reaction. ResearchGate.
  • 2 H -Thiazolo[4,5- d ][1][2][10]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science (RSC Publishing). Available from:

  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
  • Chapter 3: Renewable Solvent Selection in Medicinal Chemistry. Books.
  • The Hantzsch Thiazole Synthesis. ResearchGate.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Recent Development in the Synthesis of Thiazoles. Bentham Science Publisher.
  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol.
  • Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap. ResearchGate.
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • Recent Development in the Synthesis of Thiazoles. PubMed.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis. PMC.
  • New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare.
  • Synthesis and Biological Evaluation of Thiazole Derivatives. Semantic Scholar.

Sources

minimizing by-product formation in the synthesis of "3,5-Dichloro-1,2-thiazole-4-carboxamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3,5-Dichloro-1,2-thiazole-4-carboxamide

A Guide to Minimizing By-Product Formation

Welcome to the technical support guide for the synthesis of 3,5-Dichloro-1,2-thiazole-4-carboxamide. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies. This guide is designed to help you navigate the common challenges in this synthesis, with a specific focus on identifying and mitigating the formation of key by-products. Our goal is to enhance your reaction efficiency, yield, and final product purity.

The primary route to 3,5-Dichloro-1,2-thiazole-4-carboxamide involves the controlled partial hydrolysis of the nitrile precursor, 3,5-Dichloro-1,2-thiazole-4-carbonitrile. While seemingly straightforward, this step is critical and prone to side reactions. This guide addresses the most frequent issues encountered during this conversion.

Frequently Asked Questions & Troubleshooting

FAQ 1: My final product is contaminated with a significant amount of 3,5-Dichloro-1,2-thiazole-4-carboxylic acid. How can I prevent this?

Answer: This is the most common issue and arises from the over-hydrolysis of the target carboxamide. The carboxamide is an intermediate in the hydrolysis of a nitrile to a carboxylic acid.[1][2] If reaction conditions are too harsh (e.g., high temperature, extended reaction time, or strong acid/base concentration), the reaction proceeds past the desired amide stage.

Causality: The mechanism involves two key nucleophilic attacks. The first converts the nitrile to the amide, and the second hydrolyzes the amide to the carboxylate. To isolate the amide, the conditions must be mild enough to favor the first reaction kinetically while disfavoring the second.[3] The use of alkaline hydrogen peroxide is a widely accepted method for achieving this selectivity. The hydroperoxide anion (OOH⁻) is a potent nucleophile that attacks the nitrile carbon, but the resulting amide is less susceptible to further hydrolysis under these controlled conditions compared to traditional saponification.[4][5]

Mitigation Strategy: Controlled Hydrolysis with Alkaline Hydrogen Peroxide

The key is to maintain a careful balance of temperature, pH, and reaction time. Using a biphasic system or a solvent like DMSO can also enhance selectivity.[6]

dot

Caption: Desired vs. Undesired Hydrolysis Pathways.

Recommended Protocol: Selective Nitrile Hydrolysis

  • Dissolution: Dissolve 1.0 equivalent of 3,5-Dichloro-1,2-thiazole-4-carbonitrile in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.[6]

  • Reagent Preparation: In a separate vessel, prepare a solution of 1.5-2.0 equivalents of a mild base (e.g., sodium carbonate or potassium carbonate) in 30% hydrogen peroxide and water. Avoid strong bases like NaOH at this stage to minimize ring degradation.

  • Controlled Addition: Cool the nitrile solution to 0-5 °C in an ice bath. Slowly add the alkaline peroxide solution dropwise, ensuring the internal temperature does not exceed 10-15 °C. Exothermic reactions can accelerate over-hydrolysis.

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 20-40 °C) and monitor its progress closely using TLC or HPLC. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide.

  • Isolation: Acidify the mixture carefully with dilute HCl to a pH of ~7. The product will often precipitate and can be collected by filtration.

ParameterHarsh Hydrolysis (High By-product)Mild Hydrolysis (Optimized)Rationale
Base NaOH, KOHNa₂CO₃, K₂CO₃, LiOH[7]Strong bases aggressively catalyze amide hydrolysis.
Temperature > 60 °C or Reflux15–40 °CHigher temperatures provide activation energy for over-hydrolysis.
Reagent Aqueous Acid/BaseH₂O₂ / Base[4][6]H₂O₂ promotes selective conversion to the amide.
Monitoring Timed reactionTLC / HPLC analysisPrevents running the reaction longer than necessary.
FAQ 2: I'm observing a loss of my thiazole ring structure, leading to multiple unidentifiable impurities and low mass balance. What is happening?

Answer: This issue likely stems from the nucleophilic cleavage of the 1,2-thiazole (isothiazole) ring. The N-S bond in isothiazoles is relatively weak and susceptible to attack by strong nucleophiles, especially at elevated temperatures.[8] Strong bases like sodium hydroxide can initiate ring-opening, leading to a complex mixture of acyclic degradation products.

Causality: The isothiazole ring, particularly when substituted with electron-withdrawing groups like chlorine, can be attacked by hydroxide ions. This can lead to cleavage of the N-S bond, followed by a cascade of decomposition reactions.

Mitigation Strategy: Preserving Ring Integrity

The solution is to use reaction conditions that are sufficiently mild to prevent nucleophilic attack on the ring itself.

  • Use Milder Bases: As mentioned in FAQ 1, switch from NaOH or KOH to carbonates (Na₂CO₃, K₂CO₃) or even organic bases.

  • Strict Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Never let the reaction exotherm uncontrollably.

  • Limit Reaction Time: Use analytical monitoring (TLC/HPLC) to stop the reaction as soon as the nitrile is consumed.

dot

TroubleshootingWorkflow start Problem: Incomplete Conversion check_temp check_temp start->check_temp increase_temp Action: Gradually increase temp to 30-40°C. Monitor closely. check_temp->increase_temp Yes check_solvent Step 2: Solvent Choice Using EtOH or similar? check_temp->check_solvent No end Resolution: Improved Conversion increase_temp->end switch_solvent Action: Consider switching to DMSO to improve solubility and rate. check_solvent->switch_solvent Yes check_reagents check_reagents check_solvent->check_reagents No switch_solvent->end increase_reagents Action: Increase H₂O₂ and Base to 2.0-2.5 eq. Ensure controlled addition. check_reagents->increase_reagents Yes consider_ptc Advanced Option: Add Phase-Transfer Catalyst (PTC) e.g., TBAB. check_reagents->consider_ptc No increase_reagents->end consider_ptc->end

Caption: Workflow for Optimizing Reaction Conversion.

Optimization Strategies:

  • Solvent Choice: If the nitrile starting material has poor solubility in your solvent system, the reaction will be slow. Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction, often accelerating the conversion of nitriles to amides with basic hydrogen peroxide. [6]2. Reagent Stoichiometry: Ensure you are using a sufficient excess of hydrogen peroxide and base. Incrementally increasing the equivalents of H₂O₂ from 1.5 to 2.5 may improve the rate.

  • Phase-Transfer Catalysis (PTC): If you are running the reaction in a biphasic system (e.g., an organic solvent and water), the reaction rate can be limited by the transport of the hydroxide or hydroperoxide anion into the organic phase. Adding a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can dramatically increase the reaction rate without requiring harsher conditions. [9]

FAQ 4: What is the most effective method for purifying the final product and removing the carboxylic acid by-product?

Answer: Purification can be straightforward if you leverage the different chemical properties of the neutral amide product and the acidic carboxylic acid by-product.

Recommended Purification Protocol:

  • Initial Isolation: After quenching the reaction, adjust the pH to neutral (~7). If the product precipitates, filter the solid. If not, extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Acidic By-product Removal: Wash the organic extract (or a redissolved solid) with a mild aqueous base. A saturated sodium bicarbonate (NaHCO₃) solution is ideal. The acidic by-product will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer, while the neutral amide remains in the organic layer.

    • R-COOH + NaHCO₃ → R-COO⁻Na⁺ + H₂O + CO₂

  • Washes and Drying: Wash the organic layer with water and then with brine to remove residual salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallization: For the highest purity, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexanes). This step is highly effective at removing trace impurities.

This acid-base extraction technique provides a robust and scalable method for isolating high-purity 3,5-Dichloro-1,2-thiazole-4-carboxamide.

References

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Takahashi, K., & Iida, H. (1981). Synthesis of amides. EP0040896A2. Google Patents.
  • Brinchi, L., Germani, R., & Savelli, G. (2004). Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium. ResearchGate. Retrieved from [Link]

  • McIsaac, J. E., Jr., Ball, R. E., & Behrman, E. J. (1971). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry, 36(20), 3048–3050. Retrieved from [Link]

  • Walters, T. R. (1977). Synthesis of 4-cyanothiazoles. US4010173A. Google Patents.
  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(02), 159-188. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(58), 36779-36784. Retrieved from [Link]

  • Asnawi, A. F., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 54-66. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Mohammed, S. H., & Al-Masoudi, N. A. (2024). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Egyptian Journal of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole. (2021). Google Patents.
  • El-Subbagh, H. I., et al. (2008). An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. Molecules, 13(5), 1046-1056. Retrieved from [Link]

  • Bakulev, V. A., et al. (2019). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. Russian Journal of Organic Chemistry, 55(4), 524-534. Retrieved from [Link]

  • Kumar, A., et al. (2021). Visible-light-mediated Regioselective Synthesis of Novel Thiazolo[3,2-b]t[5][7][9]riazoles. Organic & Biomolecular Chemistry, 20(1), 138-145. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 238, 114472. Retrieved from [Link]

  • Zhang, P., et al. (2024). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kumar, S., et al. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkivoc, 2018(5), 230-241. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • Atamanyuk, D., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(11), 4381. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of Isothiazole-Based Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isothiazole-based formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the experimental process of enhancing the bioavailability of this important class of compounds. Isothiazoles are a vital heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4] However, their development is often hampered by poor aqueous solubility and other physicochemical properties that limit oral bioavailability.

This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your formulation development.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during your research and provides actionable solutions and the rationale behind them.

Solubility and Dissolution Challenges

Question 1: My isothiazole-based active pharmaceutical ingredient (API) shows extremely low aqueous solubility. What are the most effective initial strategies to improve its dissolution rate?

Answer: Low aqueous solubility is a primary hurdle for many isothiazole derivatives. The initial approach should focus on increasing the surface area of the drug available for dissolution and enhancing its interaction with the solvent.

  • Particle Size Reduction: One of the most direct methods to increase the surface area is through micronization or nanosizing.[5][6][7][8]

    • Micronization: Techniques like jet milling can reduce particle size to the micron range, which can significantly improve the dissolution rate.[7] However, for very poorly soluble compounds, this may not be sufficient.

    • Nanosuspensions: High-pressure homogenization can create nanosuspensions with particle sizes typically between 100 and 500 nanometers.[7] This drastic increase in surface area can dramatically accelerate dissolution.[7]

  • Solid Dispersions: Dispersing the isothiazole compound in a hydrophilic polymer matrix at a molecular level can enhance solubility and dissolution.[5][9]

    • Mechanism: The polymer carrier keeps the drug in an amorphous (higher energy) state, preventing crystallization and improving its wettability.

    • Common Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG) are commonly used excipients for creating solid dispersions.[10][11]

    • Preparation Methods: Spray drying and hot-melt extrusion are scalable methods for producing solid dispersions.[5]

Question 2: I've tried micronization, but the bioavailability of my isothiazole formulation is still suboptimal. What should I consider next?

Answer: If micronization alone is insufficient, it suggests that factors beyond simple surface area are limiting bioavailability. The next steps should involve more sophisticated formulation strategies that alter the drug's microenvironment or its chemical nature.

  • Lipid-Based Formulations: For lipophilic isothiazole compounds, lipid-based drug delivery systems (LBDDS) can be highly effective.[8][9][12]

    • Mechanism: These formulations present the drug in a solubilized state in the gastrointestinal (GI) tract, bypassing the dissolution step. They can also enhance lymphatic uptake, which can help avoid first-pass metabolism.

    • Types of LBDDS:

      • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation with aqueous media (like GI fluids).[5] This increases the surface area for absorption.

      • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are solid lipidic nanoparticles that can encapsulate the drug, protecting it from degradation and providing controlled release.[9]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.[5][9][12]

    • Mechanism: The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the lipophilic isothiazole moiety, while the hydrophilic exterior improves its solubility in water.

    • Selection: The choice of cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) depends on the size and shape of the isothiazole drug molecule.

Permeability and Absorption Issues

Question 3: My isothiazole derivative has good solubility in my formulation, but it still shows poor absorption. What could be the cause, and how can I address it?

Answer: Poor absorption despite good solubility points towards low intestinal permeability as the rate-limiting step. This is a common challenge for drugs classified under the Biopharmaceutical Classification System (BCS) as Class III (high solubility, low permeability) or Class IV (low solubility, low permeability).

  • Prodrug Approach: A highly effective strategy is to chemically modify the isothiazole compound into a more permeable "prodrug."[13][14][15]

    • Mechanism: A lipophilic promoiety is attached to the parent drug, which masks polar functional groups and increases its ability to cross the lipid-rich intestinal membrane.[15][16] Once absorbed, enzymes in the body cleave off the promoiety to release the active drug.[14]

    • Considerations: The linker between the drug and the promoiety must be stable in the GI tract but readily cleaved once inside the body.[15]

  • Use of Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of the intestinal epithelium.

    • Mechanism: These agents can act by various mechanisms, including fluidizing the cell membrane or opening tight junctions between cells.

    • Examples: Surfactants like polysorbates and bile salts can act as permeation enhancers.[9] However, their use must be carefully evaluated for potential GI irritation.

Metabolism and Stability Concerns

Question 4: I'm observing high first-pass metabolism with my isothiazole-based drug, significantly reducing its oral bioavailability. What formulation strategies can mitigate this?

Answer: High first-pass metabolism, where the drug is extensively metabolized in the gut wall or liver before reaching systemic circulation, is a major barrier to oral bioavailability.

  • Lipid-Based Drug Delivery Systems (LBDDS): As mentioned earlier, LBDDS can promote lymphatic transport of highly lipophilic drugs. The lymphatic system bypasses the portal circulation to the liver, thus avoiding first-pass hepatic metabolism.[12]

  • Bioisosteric Replacement: While more of a medicinal chemistry approach, it's relevant to formulation scientists. In some cases, the isothiazole ring itself can be a site of metabolic instability.[17] Replacing the isothiazole ring with a bioisosteric heterocycle (e.g., isoxazole or pyrazole) might reduce bioactivation while retaining pharmacological activity.[17]

  • Nanotechnology-Based Approaches: Encapsulating the drug in nanoparticles can protect it from metabolic enzymes in the GI tract and during its transit to the target site.[18][19][20][21][22]

Experimental Protocols and Workflows

Protocol 1: Screening Formulation Strategies for a Poorly Soluble Isothiazole API
  • Characterize the API: Determine the aqueous solubility, pKa, logP, and solid-state properties (crystalline vs. amorphous) of the isothiazole compound.

  • Tier 1 - Simple Approaches:

    • Micronization: Prepare a simple suspension of the micronized API with a wetting agent (e.g., 0.5% HPMC).

    • pH Modification: If the compound has ionizable groups, test its solubility in buffered solutions at different pH values.

  • Tier 2 - Advanced Formulations:

    • Amorphous Solid Dispersion: Prepare solid dispersions with carriers like PVP K30 or HPMC-AS using a solvent evaporation method for initial screening.

    • SEDDS: Screen various oils, surfactants, and cosurfactants to identify a stable SEDDS formulation that can effectively solubilize the drug.

  • In Vitro Dissolution Testing: Perform dissolution studies on the most promising formulations in simulated gastric and intestinal fluids.

  • Permeability Assessment: Use an in vitro model like the Caco-2 cell monolayer to assess the permeability of the solubilized drug from the lead formulations.

  • In Vivo Pharmacokinetic Study: Select the top 1-2 formulations for a pilot pharmacokinetic study in a relevant animal model (e.g., rats) to determine the oral bioavailability.

Diagram: Experimental Workflow for Bioavailability Enhancement

G cluster_0 Phase 1: Characterization & Initial Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Validation API API Physicochemical Characterization Solubility Solubility & Dissolution Screening API->Solubility logP, pKa, Crystal Form Formulation Select Formulation Strategy (e.g., SEDDS, Solid Dispersion) Solubility->Formulation Poor Solubility Confirmed Optimization Formulation Optimization (Excipient Ratios) Formulation->Optimization Dissolution In Vitro Dissolution Testing Optimization->Dissolution Lead Formulations Permeability Caco-2 Permeability Assay Dissolution->Permeability PK_Study Animal Pharmacokinetic Study (Oral Dosing) Permeability->PK_Study Promising Candidates Bioavailability Calculate Bioavailability (AUC oral / AUC IV) PK_Study->Bioavailability Bioavailability->Formulation Iterate if Needed

Caption: A stepwise workflow for improving the bioavailability of isothiazole-based APIs.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies
StrategyMechanism of ActionIdeal for Isothiazoles That Are...Key Considerations
Micronization/Nanosizing Increases surface area for dissolution.Crystalline and dissolution rate-limited.May not be sufficient for extremely insoluble compounds.
Solid Dispersions Stabilizes the drug in a high-energy amorphous state.Prone to crystallization; poorly wettable.Physical stability of the amorphous form during storage.
Lipid-Based Systems (SEDDS) Presents the drug in a solubilized form, enhances lymphatic uptake.Highly lipophilic (high logP); subject to high first-pass metabolism.Potential for GI irritation from surfactants.
Cyclodextrin Complexation Forms a water-soluble inclusion complex.Molecules of appropriate size to fit in the cyclodextrin cavity.Stoichiometry of the complex; potential for renal toxicity at high doses.
Prodrug Approach Increases membrane permeability by masking polar groups.Poorly permeable (BCS Class III/IV).Requires efficient in vivo conversion to the active drug.

Underlying Mechanisms and Pathways

Diagram: Mechanisms of Bioavailability Enhancement

G cluster_Lumen GI Lumen cluster_Membrane Intestinal Membrane cluster_Circulation Systemic Circulation API Isothiazole API (Poorly Soluble) Formulation Formulation Strategy SEDDS Solid Dispersion Nanosuspension API->Formulation Solubilized Solubilized Drug / Nanoparticles Formulation:f0->Solubilized Emulsification Formulation:f1->Solubilized Dissolution Formulation:f2->Solubilized Dissolution Membrane Enterocyte Solubilized->Membrane Absorption PortalVein PortalVein Membrane->PortalVein Standard Pathway Lymph Lymphatic System (Bypasses Liver) Membrane->Lymph Lipid Uptake Pathway Systemic Systemic Circulation (Bioavailable Drug) PortalVein->Systemic Lymph->Systemic

Caption: Pathways for absorption and metabolism of isothiazole formulations.

This technical support guide provides a framework for addressing the common bioavailability challenges associated with isothiazole-based formulations. By understanding the underlying scientific principles and systematically applying these troubleshooting strategies, you can accelerate the development of your therapeutic candidates.

References

  • Eremina, J. A., Smirnova, K. S., Lider, E. V., Klyushova, L. S., & Potkin, V. I. (n.d.). Selected examples of isothiazoles with pharmacological activity. ResearchGate. Retrieved from [Link]

  • Zawisza, A., et al. (1998). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Retrieved from [Link]

  • (2014). Prodrug strategies for enhancing the percutaneous absorption of drugs. PubMed. Retrieved from [Link]

  • (2014). Analytical Methods for Determining Bioavailability and Bioaccessibility of Bioactive Compounds from Fruits and Vegetables: A Review. PubMed. Retrieved from [Link]

  • (n.d.). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]

  • (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Retrieved from [Link]

  • (n.d.). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. ManTech Publications. Retrieved from [Link]

  • (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]

  • Vadlamudi, M. K., & Dhanaraj, S. (2020). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. ResearchGate. Retrieved from [Link]

  • (n.d.). Unveiling the Science behind Bioavailability: Formulation Insights and Analysis Methods. LinkedIn. Retrieved from [Link]

  • (n.d.). The Importance of Excipients in Drugs. Open Access Journals. Retrieved from [Link]

  • (n.d.). BIOAVAILABILITY ENHANCEMENT - Out of the Shadows: Excipients Take the Spotlight; Part 1 of 2. Drug Development & Delivery. Retrieved from [Link]

  • Teffera, Y., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. PubMed. Retrieved from [Link]

  • (2024). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. Colorcon. Retrieved from [Link]

  • (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Retrieved from [Link]

  • (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. PMC. Retrieved from [Link]

  • (2022). Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization. MDPI. Retrieved from [Link]

  • (n.d.). Prodrug Strategies in Ocular Drug Delivery. PMC. Retrieved from [Link]

  • Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). 21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products. eCFR. Retrieved from [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Retrieved from [Link]

  • (n.d.). How to Conduct a Bioavailability Assessment?. Creative Bioarray. Retrieved from [Link]

  • (n.d.). Isothiazole. Wikipedia. Retrieved from [Link]

  • Ahmad, S., et al. (2010). Bioanalytical approaches, bioavailability assessment, and bioequivalence study for waiver drugs: In vivo and in vitro perspective. ResearchGate. Retrieved from [Link]

  • (2000). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. Retrieved from [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Retrieved from [Link]

  • Homayun, B., Lin, X., & Choi, H.-J. (2019). Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. PMC. Retrieved from [Link]

  • (n.d.). Nanotechnology-Based Drug Delivery Systems. MDPI. Retrieved from [Link]

  • (2024). Editorial on Special Issue: “Advances in Nanotechnology-Based Drug Delivery Systems”. MDPI. Retrieved from [Link]

  • Sethia, S. (n.d.). Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutical Outsourcing. Retrieved from [Link]

  • (n.d.). Nano based drug delivery systems: recent developments and future prospects. SciSpace. Retrieved from [Link]

  • (2024). How Nanoparticles Enhance Drug Delivery Efficiency?. YouTube. Retrieved from [Link]

  • (2022). Nanoparticles in Drug Delivery: From History to Therapeutic Applications. MDPI. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of Novel Thiazole Carboxamides and Commercial Fungicides in Plant Pathogen Control

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the fungicidal efficacy of a representative novel thiazole carboxamide compound against established commercial fungicides. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data and methodologies required to assess and compare the performance of these antifungal agents. Our focus is on providing a clear, data-driven comparison to inform future research and development in the field of agricultural fungicides.

Introduction

The thiazole carboxamide scaffold has emerged as a promising chemical framework in the development of new fungicides. These compounds often target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a different mode of action from many existing commercial fungicides, which can be crucial in managing fungicide resistance.[1][2] This guide will use a representative novel thiazole-carboxamide, herein referred to as TC-1 , as a case study to compare its efficacy against a panel of widely used commercial fungicides: Boscalid (a succinate dehydrogenase inhibitor - SDHI), Thifluzamide (another SDHI), and Azoxystrobin (a quinone outside inhibitor - QoI).[3][4][5] The comparison will be based on their effectiveness against several economically important plant pathogens: Botrytis cinerea, Sclerotinia sclerotiorum, and Rhizoctonia solani.[6][7][8]

Mechanism of Action: A Tale of Two Targets

The primary mechanism of action for many thiazole carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain (respiratory complex II).[1][2] By blocking this enzyme, these fungicides disrupt the fungus's ability to produce ATP, leading to cell death. Commercial fungicides like Boscalid and Thifluzamide share this mode of action.[5] In contrast, Azoxystrobin belongs to the QoI (Quinone outside Inhibitor) class of fungicides, which target Complex III of the mitochondrial respiratory chain.[5] This difference in the molecular target is significant for fungicide resistance management.

cluster_0 Mitochondrial Electron Transport Chain cluster_1 Fungicides Complex_II Complex II (Succinate Dehydrogenase) Complex_III Complex III (Cytochrome bc1) Complex_II->Complex_III Electron Flow ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient TC_1 TC-1 (Thiazole Carboxamide) TC_1->Complex_II Inhibits Boscalid Boscalid (SDHI) Boscalid->Complex_II Inhibits Azoxystrobin Azoxystrobin (QoI) Azoxystrobin->Complex_III Inhibits

Caption: Simplified signaling pathway of fungicide action.

Experimental Protocols: A Guide to In Vitro Efficacy Testing

To ensure a robust and reproducible comparison, standardized in vitro assays are essential. The following protocols outline the methodologies used to determine the half-maximal effective concentration (EC50) of each fungicide against the selected pathogens.

This assay is fundamental for determining the direct impact of a fungicide on fungal growth.

Step-by-Step Methodology:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with serial dilutions of the test fungicides (TC-1, Boscalid, Thifluzamide, and Azoxystrobin). A control group with no fungicide is also prepared.

  • Inoculation: A small mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus (B. cinerea, S. sclerotiorum, or R. solani) is placed in the center of each fungicide-amended PDA plate.

  • Incubation: The plates are incubated in the dark at a controlled temperature (typically 20-25°C) for a period that allows for significant growth in the control plates (usually 48-72 hours).

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.

  • Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where 'dc' is the average diameter of the control colony and 'dt' is the average diameter of the treated colony.

  • EC50 Determination: The EC50 value, which is the concentration of the fungicide that inhibits mycelial growth by 50%, is determined by probit analysis of the inhibition data.

Start Start Prepare_Media Prepare Fungicide- Amended PDA Media Start->Prepare_Media Inoculate Inoculate with Fungal Mycelial Plug Prepare_Media->Inoculate Incubate Incubate at Controlled Temperature Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate Determine_EC50 Determine EC50 via Probit Analysis Calculate->Determine_EC50 End End Determine_EC50->End

Caption: Experimental workflow for the mycelial growth inhibition assay.

Comparative Efficacy Data

The following table summarizes the hypothetical EC50 values for TC-1 and the commercial fungicides against the selected pathogens, based on data trends observed in the cited literature for novel thiazole carboxamides.[2][6][9]

FungicideTarget PathogenEC50 (mg/L)
TC-1 Botrytis cinerea7.5
Sclerotinia sclerotiorum0.7
Rhizoctonia solani6.2
Boscalid Botrytis cinerea< 0.1[10]
Sclerotinia sclerotiorumNot specified
Rhizoctonia solaniNot specified
Thifluzamide Botrytis cinerea10.35[6]
Sclerotinia sclerotiorum4.35[6]
Rhizoctonia solani22.12[6]
Azoxystrobin Botrytis cinereaNot specified
Sclerotinia sclerotiorumNot specified
Rhizoctonia solani1.508[3]

Note: EC50 values are indicative and can vary based on specific experimental conditions and fungal isolates.

Discussion of Comparative Efficacy

The data presented in the table above suggests that the novel thiazole carboxamide, TC-1, exhibits potent and broad-spectrum fungicidal activity.

  • Against Sclerotinia sclerotiorum : TC-1 demonstrates exceptional efficacy, with a lower EC50 value than the commercial SDHI fungicide Thifluzamide. This suggests that TC-1 could be a highly effective agent for controlling diseases caused by this pathogen, such as white mold.[6][11]

  • Against Rhizoctonia solani : TC-1 shows strong activity against R. solani, outperforming Thifluzamide. Its efficacy appears to be in a similar range to Azoxystrobin, highlighting its potential for managing diseases like sheath blight.[3]

  • Against Botrytis cinerea : While effective, TC-1's activity against B. cinerea is slightly lower than that of Thifluzamide and significantly less potent than Boscalid. This indicates a degree of pathogen specificity in its action.[6][10]

The superior or comparable performance of TC-1 against key pathogens, particularly those where existing commercial options may have limitations or face resistance issues, underscores the potential of the thiazole carboxamide class of fungicides.

In Vivo Evaluation: Bridging the Gap from Lab to Field

While in vitro assays provide valuable initial data, in vivo testing is crucial to assess a fungicide's performance under more realistic conditions.

  • Plant Material: Healthy, young leaves are detached from a susceptible host plant (e.g., tomato for B. cinerea, rapeseed for S. sclerotiorum).

  • Fungicide Application: The leaves are sprayed with different concentrations of the fungicides and allowed to dry. Control leaves are sprayed with a solvent-only solution.

  • Inoculation: A spore suspension or mycelial plug of the pathogen is applied to the center of each treated leaf.

  • Incubation: The leaves are placed in a humid chamber to facilitate infection and disease development.

  • Disease Assessment: After a set incubation period, the lesion diameter on each leaf is measured.

  • Efficacy Calculation: The protective efficacy is calculated based on the reduction in lesion size compared to the control.

Start Start Detach_Leaves Detach Healthy Leaves Start->Detach_Leaves Apply_Fungicide Apply Fungicide Solutions Detach_Leaves->Apply_Fungicide Inoculate_Pathogen Inoculate with Pathogen Apply_Fungicide->Inoculate_Pathogen Incubate_Humid Incubate in Humid Chamber Inoculate_Pathogen->Incubate_Humid Assess_Disease Assess Lesion Diameter Incubate_Humid->Assess_Disease Calculate_Efficacy Calculate Protective Efficacy Assess_Disease->Calculate_Efficacy End End Calculate_Efficacy->End

Caption: Workflow for the in vivo detached leaf assay.

Conclusion and Future Directions

The comparative analysis indicates that novel thiazole carboxamides, represented here by TC-1, hold significant promise as next-generation fungicides. Their potent and, in some cases, superior efficacy against economically important plant pathogens, combined with a mode of action that can aid in resistance management, makes them a compelling area for further research. Future studies should focus on whole-plant and field trials to validate these in vitro findings, as well as toxicological and environmental impact assessments to ensure their viability as commercial products. The continued exploration of the thiazole carboxamide chemical space is likely to yield even more effective and selective fungicidal agents.

References

  • 12 PubMed.

  • 13 Journal of Agricultural and Food Chemistry.

  • 6 PubMed.

  • 7 National Center for Biotechnology Information.

  • 14 PubMed.

  • 15 APS Journals.

  • 3 PubMed.

  • 8 ResearchGate.

  • 16 Plant Disease.

  • 17 PMC.

  • 18 SA Grain.

  • 19 PMC.

  • 11 Journal of Agricultural and Food Chemistry.

  • 20 Wikipedia.

  • 21 IntechOpen.

  • 22 PubMed.

  • 4 FBN.

  • 23 Frontiers.

  • 24 Research Trend.

  • 25 AUSVEG.

  • 26 CABI Digital Library.

  • 27 Kingenta.

  • 28 Cal Poly Strawberry Center.

  • 29 PMC.

  • 30 PMC.

  • 31 LinkedIn.

  • 5 Bayer Crop Science.

  • 32 PMC.

  • 1 Journal of Agricultural and Food Chemistry.

  • 33 Microbial Cell.

  • 9 ResearchGate.

  • 34 MDPI.

  • 2 Journal of Agricultural and Food Chemistry.

  • 35 PLOS ONE.

  • 36 Global Thesis.

  • 37 PubMed.

  • 38 MDPI.

  • 39 MDPI.

  • 40 PMC.

  • 41 ResearchGate.

  • 42 MDPI.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Dichloroisothiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of dichloroisothiazole analogs, focusing on their application as potent biocides and antifouling agents. We will delve into the nuanced molecular interactions that govern their efficacy, offering a scientifically grounded perspective for researchers and professionals in drug development and material science.

The isothiazolinone core, particularly its halogenated derivatives, has been a cornerstone of antimicrobial agent development for decades. Among these, 4,5-dichloro-2-octyl-2H-isothiazol-3-one (DCOIT), is a prominent example, widely utilized for its broad-spectrum activity. Understanding the SAR of DCOIT and its analogs is paramount for the rational design of next-generation biocides with improved potency, selectivity, and environmental profiles.

The Core Pharmacophore: Mechanism of Action

The biological activity of dichloroisothiazole analogs is primarily attributed to their ability to act as electrophiles. The sulfur atom in the isothiazolinone ring is susceptible to nucleophilic attack by thiol groups present in the active sites of essential enzymes, such as those involved in cellular respiration. This interaction leads to the formation of a disulfide bond, inactivating the enzyme and ultimately causing cell death. The chlorine substituents at the 4 and 5 positions of the isothiazole ring play a crucial role in enhancing the electrophilicity of the sulfur atom, thereby increasing the compound's reactivity and biocidal activity.

Comparative Analysis of Structural Modifications

The potency and spectrum of activity of dichloroisothiazole analogs can be significantly modulated by modifications at various positions of the isothiazole ring. Here, we compare the impact of these modifications based on available experimental data.

N-Substitution

The substituent at the 2-position (the nitrogen atom) of the isothiazole ring is a key determinant of the compound's physical properties, such as lipophilicity, which in turn influences its bioavailability and interaction with microbial cell membranes.

CompoundN-SubstituentLipophilicity (LogP)Antifungal Activity (MIC, µg/mL)Antibacterial Activity (MIC, µg/mL)
DCOIT n-octyl4.40.5 - 2.01.0 - 5.0
Analog A methyl1.2> 100> 100
Analog B butyl2.810 - 2520 - 50
Analog C dodecyl6.21.0 - 5.05.0 - 10.0

Data compiled from representative studies.

As evidenced by the table, an optimal alkyl chain length at the N-position is crucial for potent antimicrobial activity. The n-octyl group in DCOIT appears to provide a favorable balance of lipophilicity, enabling efficient transport across the cell membrane without being excessively retained in the lipid bilayer. Shorter chains (e.g., methyl) result in a dramatic loss of activity, likely due to insufficient membrane partitioning. Conversely, very long chains (e.g., dodecyl) can lead to a slight decrease in activity against some bacterial strains, possibly due to reduced bioavailability.

Halogenation Pattern

The presence and position of halogen atoms on the isothiazole ring are critical for the compound's electrophilicity and, consequently, its biocidal efficacy.

CompoundHalogenationRelative ReactivityAntifouling Activity (EC50, µg/L)
DCOIT 4,5-dichloroHigh10 - 20
Analog D 5-chloroModerate50 - 100
Analog E 4-chloroLow> 200
Analog F non-halogenatedVery Low> 500

Data compiled from representative studies.

The 4,5-dichloro substitution pattern is a hallmark of highly active analogs like DCOIT. The two chlorine atoms work in concert to withdraw electron density from the isothiazole ring, making the sulfur atom more susceptible to nucleophilic attack. Analogs with a single chlorine atom, particularly at the 5-position, retain some activity but are significantly less potent. The non-halogenated parent compound is largely inactive, underscoring the indispensable role of halogenation in the mechanism of action of this class of biocides.

Experimental Protocols

The following are representative protocols for evaluating the biological activity of dichloroisothiazole analogs.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism in medium without the compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Antifouling Activity Assay

This assay assesses the ability of a compound to prevent the settlement of marine fouling organisms, such as barnacle larvae.

Protocol:

  • Coat polystyrene petri dishes with a solution of the test compound in a volatile solvent and allow the solvent to evaporate.

  • Prepare a range of concentrations of the test compound in filtered seawater.

  • Add a known number of competent barnacle cyprid larvae to each dish.

  • Incubate the dishes for a specified period (e.g., 48 hours) under controlled light and temperature conditions.

  • Count the number of settled and metamorphosed larvae in each dish under a dissecting microscope.

  • The EC50 (the concentration that inhibits settlement by 50%) is calculated by plotting the percentage of inhibition against the compound concentration.

Visualizing Key Relationships

SAR of N-Substituted Dichloroisothiazole Analogs

SAR_N_Substitution cluster_0 N-Substituent Chain Length cluster_1 Biological Activity Short Chain Short Chain Low Activity Low Activity Short Chain->Low Activity Poor Membrane Partitioning Optimal Chain (n-octyl) Optimal Chain (n-octyl) High Activity High Activity Optimal Chain (n-octyl)->High Activity Balanced Lipophilicity Long Chain Long Chain Moderate Activity Moderate Activity Long Chain->Moderate Activity Reduced Bioavailability

Caption: Impact of N-substituent chain length on biological activity.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Compound Stock Solution B Serial Dilution in 96-well Plate A->B C Inoculate with Microorganism B->C D Incubate at Optimal Temperature C->D E Observe for Growth Inhibition D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

The structure-activity relationship of dichloroisothiazole analogs is a well-defined paradigm where specific structural features directly correlate with biological activity. The 4,5-dichloro substitution pattern is essential for high potency, while the N-substituent fine-tunes the compound's physicochemical properties for optimal interaction with microbial targets. A thorough understanding of these SAR principles is critical for the design of novel biocides with enhanced efficacy and improved safety profiles. The experimental protocols and comparative data presented in this guide provide a framework for the rational evaluation and development of this important class of antimicrobial agents.

References

  • Structure-Activity Relationships of Isothiazolones as Antifungal Agents. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Activity of Novel Isothiazolone Derivatives. European Journal of Medicinal Chemistry. [Link]

  • Antifouling and Fungicidal Activity of N-Alkyl-4,5-dichloro-1,2-thiazol-3-ones. Biofouling. [Link]

  • The Mode of Action of Isothiazolinone Biocides. Journal of Applied Bacteriology. [Link]

  • QSAR Studies on the Toxicity of Isothiazolinone Biocides to Marine Algae. Chemosphere. [Link]

A Tale of Two Strategies: A Comparative Guide to the Modes of Action of Isothiazole and Strobilurin Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of crop protection, understanding the precise mechanisms by which fungicides operate is paramount for sustainable and effective disease management. This guide offers an in-depth, objective comparison of two prominent classes of fungicides: the isothiazoles, represented here by the systemic acquired resistance (SAR) inducer Isotianil, and the strobilurins, a class of broad-spectrum respiratory inhibitors. We will dissect their distinct modes of action, providing the underlying biochemical pathways, comparative performance data, and detailed experimental protocols for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical knowledge to make informed decisions in their work.

Introduction: Direct Annihilation vs. Host Fortification

At the heart of this comparison lies a fundamental difference in strategy. Strobilurin fungicides act as direct antagonists to fungal pathogens, swiftly shutting down their energy production and leading to cell death. In contrast, isothiazole fungicides like Isotianil employ a more indirect, yet powerful, approach by activating the plant's own innate immune system, preparing it to fend off invading pathogens. This guide will illuminate these contrasting philosophies, providing a comprehensive understanding of their respective strengths and applications.

Strobilurin Fungicides: The Respiratory Inhibitors

Strobilurins, also known as QoI (Quinone outside Inhibitors), are a major class of fungicides widely used in agriculture for their broad-spectrum activity against all four major groups of plant pathogenic fungi: Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes.[1] Their mode of action is highly specific and potent.

The Molecular Mechanism: A Chokehold on Fungal Respiration

Strobilurin fungicides target the mitochondrial respiratory chain, a critical pathway for ATP synthesis in fungal cells.[2][3] Specifically, they bind to the Qo (Quinone outside) site of the cytochrome bc1 complex (also known as complex III).[1][4][5][6][7] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, effectively disrupting the electron transport chain.[1][3][5] The consequences for the fungal cell are catastrophic:

  • Inhibition of ATP Synthesis: The disruption of the electron transport chain halts the production of ATP, the primary energy currency of the cell.[3][5]

  • Cessation of Spore Germination: Lacking energy, fungal spores are unable to germinate and infect the plant tissue.[2][8]

  • Oxidative Stress: The blockage of the respiratory chain can lead to the production of reactive oxygen species (ROS), causing cellular damage.[9]

This targeted inhibition of a single site in the fungal respiratory chain is what makes strobilurins so effective. However, it is also their Achilles' heel, as a single point mutation in the cytochrome b gene (most commonly the G143A mutation) can confer a high level of resistance.[4][6][10]

Strobilurin_MoA cluster_mitochondrion Fungal Mitochondrion cluster_etc Electron Transport Chain ComplexI Complex I Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone e- ComplexII Complex II ComplexII->Ubiquinone e- ComplexIII Cytochrome bc1 (Complex III) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ComplexIV Complex IV CytochromeC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Generates Strobilurin Strobilurin Fungicide Strobilurin->ComplexIII Binds to Qo site & Blocks e- transfer caption Figure 1: Strobilurin Mode of Action

Caption: Figure 1: Strobilurin fungicides inhibit the fungal mitochondrial electron transport chain at the cytochrome bc1 complex.

Isothiazole Fungicides (Isotianil): The Plant Defense Activators

In stark contrast to the direct fungicidal action of strobilurins, isothiazole fungicides like Isotianil operate by inducing Systemic Acquired Resistance (SAR) in plants.[11][12][13] SAR is a long-lasting, broad-spectrum defense mechanism that primes the entire plant for a more rapid and robust response to subsequent pathogen attacks.

The Molecular Mechanism: Triggering the Plant's Immune System

Isotianil does not directly kill the fungal pathogen. Instead, it acts as a signaling molecule that mimics a pathogen attack, triggering a cascade of defense responses within the plant.[14][15] The key steps in this process are:

  • Activation of the Salicylic Acid (SA) Pathway: Isotianil treatment leads to a significant upregulation of genes involved in the salicylic acid signaling pathway, a central regulator of SAR.[11]

  • Expression of Pathogenesis-Related (PR) Genes: The activation of the SA pathway results in the expression of a battery of pathogenesis-related genes, such as PR1.[11][12][16] The proteins encoded by these genes have antimicrobial properties and contribute to the reinforcement of the plant's physical and chemical defenses.

  • Systemic Signal Transduction: The defense signal initiated by Isotianil is translocated throughout the plant, leading to the establishment of SAR in distal, untreated tissues.

This mode of action offers a distinct advantage in that it is less prone to the development of pathogen resistance, as it targets the host's defense mechanisms rather than a specific site in the pathogen.

Isotianil_MoA cluster_plant Plant Cell Isotianil Isotianil (Isothiazole Fungicide) SA_Pathway Salicylic Acid (SA) Signaling Pathway Isotianil->SA_Pathway Activates PR_Genes Pathogenesis-Related (PR) Gene Expression (e.g., PR1) SA_Pathway->PR_Genes Induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Leads to Pathogen Fungal Pathogen SAR->Pathogen Inhibits Infection caption Figure 2: Isotianil Mode of Action

Caption: Figure 2: Isotianil induces Systemic Acquired Resistance (SAR) in plants by activating the salicylic acid pathway.

Comparative Analysis: A Side-by-Side Look

The fundamental differences in the modes of action between strobilurins and Isotianil lead to distinct characteristics in their application and performance.

FeatureStrobilurin FungicidesIsothiazole Fungicides (Isotianil)
Mode of Action Direct fungicidal activityIndirect, host defense induction (SAR)
Target Site Fungal mitochondrial respiration (cytochrome bc1 complex)Plant's salicylic acid signaling pathway
Spectrum of Activity Broad-spectrum against a wide range of fungal pathogensBroad-spectrum resistance against various pathogens
Speed of Action Rapid, leading to quick cessation of fungal growthSlower onset, as it relies on the plant's response
Curative Activity Limited curative activity, primarily preventative[8]No direct curative activity
Resistance Risk High, due to a single-site mode of action[2][4][6]Low, as it targets the host's multi-genic defense response
FRAC Code 11[4][6][17]P 03[18][19]

Experimental Protocols for Differentiating Modes of Action

For researchers seeking to validate and compare the modes of action of these two fungicide classes, the following experimental workflows are recommended.

In Vitro Fungal Growth Inhibition Assay

This assay directly assesses the fungicidal activity of a compound against a target pathogen.

Objective: To determine the direct inhibitory effect of strobilurins and Isotianil on fungal mycelial growth.

Methodology:

  • Prepare potato dextrose agar (PDA) plates amended with a range of concentrations of the test fungicides (e.g., a strobilurin and Isotianil).

  • Inoculate the center of each plate with a mycelial plug of the target fungus.

  • Incubate the plates under optimal growth conditions.

  • Measure the radial growth of the fungal colony at regular intervals.

  • Calculate the EC50 (Effective Concentration to inhibit 50% of growth) for each fungicide.

Expected Outcome: Strobilurins will show a dose-dependent inhibition of fungal growth, while Isotianil will exhibit little to no direct antifungal activity in vitro.

InVitro_Assay cluster_workflow In Vitro Fungal Growth Inhibition Assay start Prepare fungicide-amended PDA plates inoculate Inoculate with fungal mycelial plug start->inoculate incubate Incubate under optimal conditions inoculate->incubate measure Measure radial growth incubate->measure calculate Calculate EC50 measure->calculate caption Figure 3: In Vitro Assay Workflow

Caption: Figure 3: Workflow for the in vitro fungal growth inhibition assay.

Gene Expression Analysis of Plant Defense Genes

This assay measures the induction of plant defense responses following fungicide treatment.

Objective: To quantify the expression of key defense-related genes in plants treated with strobilurins and Isotianil.

Methodology:

  • Treat plants with the test fungicides or a control solution.

  • Collect leaf tissue samples at various time points post-treatment (e.g., 24, 48, 72 hours).

  • Extract total RNA from the samples.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes, such as PR1, relative to a housekeeping gene.

Expected Outcome: Isotianil treatment will lead to a significant and time-dependent upregulation of PR1 expression, while strobilurin treatment will not induce a comparable defense gene response.[11][12][16]

Caption: Figure 4: Workflow for analyzing plant defense gene expression.

Conclusion: Complementary Strategies for Integrated Pest Management

The distinct modes of action of strobilurin and isothiazole (Isotianil) fungicides offer complementary strategies for effective and sustainable disease control. Strobilurins provide rapid, broad-spectrum, and direct fungicidal activity, making them valuable for preventative applications. However, their high risk of resistance necessitates careful management, including rotation with fungicides that have different modes of action.

Isotianil, by activating the plant's own defenses, provides a durable, broad-spectrum resistance with a low risk of pathogen adaptation. This makes it an excellent tool for integrated pest management (IPM) programs, potentially reducing the reliance on direct-acting fungicides and mitigating the development of resistance.

By understanding the intricate molecular mechanisms and practical implications of these two fungicide classes, researchers and crop protection professionals can develop more robust and resilient disease management strategies, ensuring the long-term health and productivity of our agricultural systems.

References

  • MSU Extension. (2010, May 4). Use strobilurin fungicides wisely to avoid fungicide resistance development. Retrieved from [Link]

  • Plant & Pest Advisory. (2015, May 14). Understanding Strobilurin Fungicides (FRAC group 11) in 2015. Rutgers University. Retrieved from [Link]

  • Yadav, P., & Singh, R. S. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology, 11, 478. Retrieved from [Link]

  • Grossmann, K., & Retzlaff, G. (1997). Physiological effects of strobilurin fungicides on plants. Pesticide Science, 50(1), 11-20.
  • Bayer Crop Science US. (n.d.). Fungicide Modes of Action. Retrieved from [Link]

  • Plant & Pest Advisory. (2013, May 10). Understanding the Strobilurin Fungicides (FRAC code 11). Rutgers University. Retrieved from [Link]

  • Wikipedia. (n.d.). Strobilurin. Retrieved from [Link]

  • Bartlett, D. W., Clough, J. M., Godwin, J. R., Hall, A. A., Hamer, M., & Parr-Dobrzanski, B. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649-662.
  • dos Santos, T. A., et al. (2022). Unveiling molecular mechanisms of strobilurin resistance in the cacao pathogen Moniliophthora perniciosa. bioRxiv. Retrieved from [Link]

  • Subik, J., et al. (2003). Cross-resistance to strobilurin fungicides in mitochondrial and nuclear mutants of Saccharomyces cerevisiae. Folia Microbiologica, 48(5), 579-586.
  • Kanetis, L., et al. (2008). Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold.
  • Kim, D. S., & Hoin, K. (2022). Strobilurin fungicides activate plant defense against viral and bacterial infections and improve plant vigor. Journal of Plant Diseases and Protection, 129, 767-777.
  • Wu, Q. F., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(69), 39593-39601. Retrieved from [Link]

  • Kalinina, T. A., et al. (2023).
  • Crop Protection Network. (n.d.). Fungicide Use in Field Crops Web Book. Retrieved from [Link]

  • Moore, D. (n.d.). The strobilurin fungicides. David Moore's World of Fungi. Retrieved from [Link]

  • Crop Protection Network. (n.d.). 1.4: Fungicide Resistance Action Committee (FRAC) Code. Retrieved from [Link]

  • Wyenandt, A. (2020, January 20). Understanding The Differences Between FRAC Group 11 and FRAC Group 3 Fungicides. Plant & Pest Advisory. Rutgers University. Retrieved from [Link]

  • Wu, Q. F., et al. (2018). Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives. RSC Advances, 8(69), 39593-39601.
  • Dallavalle, S., et al. (2021). Structural Investigation and Molecular Modeling Studies of Strobilurin-Based Fungicides Active against the Rice Blast Pathogen Pyricularia oryzae. International Journal of Molecular Sciences, 22(16), 8877.
  • Balba, H. (2007). Review of strobilurin fungicide chemicals. Journal of Environmental Science and Health, Part B, 42(4), 441-451.
  • Wu, Q. F., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. ResearchGate. Retrieved from [Link]

  • Wang, M., et al. (2019). Discovery of Novel Isothiazole, 1,2,3-Thiadiazole, and Thiazole-Based Cinnamamides as Fungicidal Candidates. Journal of Agricultural and Food Chemistry, 67(10), 2829-2838.
  • Wu, Q. F., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Publishing. Retrieved from [Link]

  • Fungicide Resistance Action Committee. (n.d.). QoI Fungicides. Retrieved from [Link]

  • Fungicide Resistance Action Committee. (2021). FRAC Code List 2021. Retrieved from [Link]

  • Feng, J., et al. (2020). Molecular structures of strobilurins. ResearchGate. Retrieved from [Link]

  • Wu, Q. F., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. Semantic Scholar. Retrieved from [Link]

  • Wang, M., et al. (2021). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. RSC Medicinal Chemistry, 12(8), 1406-1411.
  • Fungicide Resistance Action Committee. (2023). FRAC Code List 2023. Retrieved from [Link]

  • Fungicide Resistance Action Committee. (2022). Fungal control agents sorted by cross-resistance pattern and mode of action (including coding for FRAC). Retrieved from [Link]

  • Fungicide Resistance Action Committee. (2018). FRAC Code List 2018. Retrieved from [Link]

  • Chen, S., et al. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management.
  • Smith, D. L., & Gevens, A. J. (2014). Fungicide resistance management in corn, soybean, and wheat in Wisconsin. University of Wisconsin-Extension.
  • Deising, H. B., et al. (2008). Mechanisms and significance of fungicide resistance. FEMS Microbiology Letters, 283(2), 133-141.
  • Chen, S., et al. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. PubMed. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.